4-Amino-2-bromobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBXIOGPHBWBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315300 | |
| Record name | 4-Amino-2-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-52-4 | |
| Record name | 2486-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-Bromobenzenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Discovery of 4-Amino-2-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-bromobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in organic synthesis. Its unique trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, makes it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for diverse chemical transformations, enabling the construction of novel heterocyclic systems and the introduction of various pharmacophores. This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of this compound, complete with detailed experimental protocols and characterization data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2486-52-4[1] |
| Molecular Formula | C₇H₆BrNO₂[1] |
| Molecular Weight | 216.03 g/mol [1] |
| Monoisotopic Mass | 214.95819 Da[1] |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a multi-step process starting from commercially available p-toluidine. The overall synthetic pathway involves the protection of the amino group, followed by bromination, and subsequent oxidation of the methyl group to a carboxylic acid.
Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of p-Acetotoluide (Amine Protection)
This initial step involves the protection of the reactive amino group of p-toluidine via acetylation to prevent unwanted side reactions during the subsequent bromination step.
-
Materials:
-
p-Toluidine
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine p-toluidine (2 moles, 214 g) with glacial acetic acid (800 cc).
-
Heat the mixture under reflux for two hours.[2]
-
After reflux, the reaction mixture containing p-acetotoluide is typically used directly in the next step without isolation.
-
Step 2: Synthesis of 3-Bromo-4-acetaminotoluene (Bromination)
This step introduces the bromine atom onto the aromatic ring at the position ortho to the acetylamino group.
-
Materials:
-
p-Acetotoluide solution from Step 1
-
Bromine
-
-
Procedure:
-
Replace the reflux condenser with a mechanical stirrer and cool the reaction mixture to 45°C.
-
Slowly add bromine (2.03 moles, 325 g, 102 cc) from a separatory funnel, maintaining the temperature between 50-55°C.[2]
-
After the addition is complete, pour the reaction mixture into cold water to precipitate the crude 3-bromo-4-acetaminotoluene.
-
Filter the solid, wash with water, and press dry.
-
Step 3: Synthesis of 3-Bromo-4-aminotoluene (Deprotection)
The acetyl protecting group is removed by acid hydrolysis to regenerate the amino group.
-
Materials:
-
3-Bromo-4-acetaminotoluene
-
95% Ethyl Alcohol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
-
Procedure:
-
Reflux the partially dried 3-bromo-4-acetaminotoluene with 95% ethyl alcohol.
-
To the boiling solution, add concentrated hydrochloric acid and continue refluxing for three hours, during which the hydrochloride salt of 3-bromo-4-aminotoluene will crystallize.[2]
-
Cool the mixture and filter the hydrochloride salt, washing with chilled alcohol.
-
Suspend the hydrochloride salt in water and add a solution of sodium hydroxide to liberate the free base, 3-bromo-4-aminotoluene.[2]
-
The resulting oily layer can be separated and purified by distillation under reduced pressure.
-
Step 4: Synthesis of this compound (Oxidation)
The final step involves the oxidation of the methyl group of 3-bromo-4-aminotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Materials:
-
3-Bromo-4-aminotoluene
-
Potassium Permanganate (KMnO₄)
-
Water
-
Acid for workup (e.g., HCl)
-
-
General Procedure (adapted for this substrate):
-
Suspend 3-bromo-4-aminotoluene in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.
-
Continue refluxing until the permanganate color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative approach to introduce the bromo substituent is through the Sandmeyer reaction. This would involve the diazotization of an appropriate amino-substituted benzoic acid derivative, followed by treatment with a copper(I) bromide salt. While a versatile method for the synthesis of aryl halides, a specific high-yielding protocol for this compound via this route is not as well-documented in readily available literature as the multi-step synthesis from p-toluidine.[3] The Sandmeyer reaction was discovered in 1884 by Swiss chemist Traugott Sandmeyer.[3] It is a radical-nucleophilic aromatic substitution reaction.[3]
General scheme of the Sandmeyer reaction.
Discovery and Historical Context
The precise historical details of the initial discovery and synthesis of this compound are not prominently documented in readily available literature. Its development can be contextualized within the broader exploration of substituted aminobenzoic acids in the late 19th and early 20th centuries. The functionalization of the p-aminobenzoic acid (PABA) scaffold has been a cornerstone of medicinal chemistry, leading to the discovery of a wide range of therapeutic agents. The introduction of a bromine atom at various positions on the aminobenzoic acid structure was a logical step in the systematic exploration of structure-activity relationships of this important class of compounds.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through various spectroscopic techniques. The expected data based on its structure are summarized below.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring. The protons of the amino and carboxylic acid groups will appear as broad singlets, with their chemical shifts being solvent-dependent. |
| ¹³C NMR | The spectrum will show seven distinct carbon signals. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the range of approximately 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group. |
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of three distinct functional groups allows for a variety of chemical modifications:
-
The amino group can be acylated, alkylated, or used in the formation of heterocycles such as quinazolines and benzodiazepines.
-
The carboxylic acid group can be converted to esters, amides, or acid chlorides, allowing for the introduction of a wide range of substituents.
-
The bromo group serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the introduction of further complexity into the molecular structure.
This versatility makes this compound an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry, including the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active molecules.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Spectroscopic Profile of 4-Amino-2-bromobenzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-bromobenzoic acid (CAS No. 2486-52-4), a valuable building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the characterization of this compound.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence and relative positions of the amino (-NH2), bromo (-Br), and carboxylic acid (-COOH) functional groups on the benzene ring create a unique electronic environment, resulting in a distinct spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for unequivocal structure confirmation, purity assessment, and predicting its reactivity in chemical transformations.
Spectroscopic Data
While experimental spectroscopic data for this compound is not extensively available in public databases, this guide compiles predicted data and typical spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not readily found in the searched literature. However, the expected chemical shifts and coupling patterns can be predicted based on the substituent effects on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-6 |
| ~6.8 | d | 1H | H-3 |
| ~6.6 | dd | 1H | H-5 |
| Broad | s | 2H | -NH₂ |
| Broad | s | 1H | -COOH |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~170 | C=O |
| ~150 | C-NH₂ |
| ~135 | C-H (Ar) |
| ~120 | C-Br |
| ~118 | C-H (Ar) |
| ~115 | C-COOH |
| ~110 | C-H (Ar) |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine |
| 3300-2500 | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| 1620-1580 | N-H Bend | Primary Amine |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1300 | C-O Stretch | Carboxylic Acid |
| ~1250 | C-N Stretch | Aryl Amine |
| ~700-550 | C-Br Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks separated by 2 Da.[1]
Table 4: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 215.96547 |
| [M+Na]⁺ | 237.94741 |
| [M-H]⁻ | 213.95091 |
Note: m/z represents the mass-to-charge ratio.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle to create a fine, uniform powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[3]
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of about 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Data Acquisition: Introduce the diluted sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
References
The Solubility Profile of 4-Amino-2-bromobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-bromobenzoic acid is a substituted aromatic carboxylic acid of interest in various fields of chemical research, including pharmaceutical and materials science. Its utility as a synthetic intermediate is significantly influenced by its solubility characteristics in different solvent systems. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a comprehensive overview of the available solubility data for this compound, details a standardized experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Data Presentation: Solubility of this compound and Related Compounds
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions and data from structurally related compounds can provide valuable insights into its expected solubility behavior.
Table 1: Qualitative Solubility of this compound and Its Isomers
| Compound | Solvent | Qualitative Solubility |
| This compound | Not specified | - |
| 2-Amino-4-bromobenzoic acid | Water | Slightly soluble[1] |
| 2-Amino-5-bromobenzoic acid | Methanol | Soluble[1] |
| 2-Amino-5-bromobenzoic acid | Dimethyl sulfoxide (DMSO) | Soluble[1] |
| 5-Amino-2-bromobenzoic acid | Dimethyl sulfoxide (DMSO) | Slightly soluble[1] |
| 5-Amino-2-bromobenzoic acid | Methanol | Slightly soluble[1] |
Note: The solubility of aminobenzoic acid isomers is influenced by the position of the amino and bromo groups, which affects intermolecular forces and crystal lattice energy.[1]
To provide a quantitative context, the solubility of the parent compounds, 4-Aminobenzoic acid and 4-Bromobenzoic acid, is presented in Table 2. The presence of both a hydrophilic amino group and a lipophilic bromine atom in this compound suggests its solubility will be a complex interplay of the trends observed for these related molecules.
Table 2: Quantitative Solubility of Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Aminobenzoic acid | Water | 25 | 5.39 g/L[2] |
| Water | 30 | 6.11 g/L[2][3] | |
| Boiling Water | 100 | 1 g in 90 mL[2] | |
| Ethanol | - | 1 g in 8 mL[2] | |
| Ethanol | 25 | 50 mg/mL | |
| Ether | - | 1 g in 60 mL[2] | |
| Benzene | - | Slightly soluble[2] | |
| Petroleum Ether | - | Practically insoluble[2] | |
| 4-Bromobenzoic acid | Hot Water | - | Slightly soluble[4], Soluble[5] |
| Cold Water | - | Very slightly soluble | |
| Ethanol | - | Soluble[4][5] (5% solution) | |
| Ether | - | Soluble[4][5] | |
| Acetone | - | Soluble[5] |
Experimental Protocols: Solubility Determination
For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[6] The following protocol is a generalized procedure that can be adapted for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute should remain constant over time.[3]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully separate the saturated solution from the excess solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vial to pellet the solid and then carefully pipette the supernatant.
-
Filtration: Draw the solution into a syringe and pass it through a syringe filter that is compatible with the solvent.
-
-
-
Quantification:
-
Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L.
-
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the study of this compound's solubility and synthesis.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Caption: Generalized Synthetic Pathway for Aminobromobenzoic Acids.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Amino-2-bromobenzoic Acid and its Derivatives
This technical guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis. It details its chemical properties, synthetic routes to key derivatives, experimental protocols, and applications, with a focus on its relevance in medicinal chemistry and drug development.
Core Compound: this compound
This compound (CAS: 2486-52-4) is an aromatic compound featuring amino, bromo, and carboxylic acid functional groups.[1][2] This trifunctional nature makes it a valuable starting material for synthesizing a wide range of more complex molecules, particularly heterocyclic systems and substituted aromatic compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 2486-52-4 | [2] |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| SMILES | C1=CC(=C(C=C1N)Br)C(=O)O | [3] |
| InChIKey | AQBXIOGPHBWBFP-UHFFFAOYSA-N | [3] |
| Appearance | Solid / Powder | |
| Melting Point | 230-234 °C |
Synthesis of Derivatives and Key Reactions
The reactivity of this compound is dictated by its three functional groups:
-
Amino Group (-NH₂): Acts as a nucleophile, readily undergoing acylation, alkylation, and condensation reactions (e.g., Schiff base formation).[4]
-
Carboxylic Acid Group (-COOH): Can be converted into esters, amides, or acid chlorides.
-
Aryl Bromide (Ar-Br): Serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.[5]
This multifunctionality makes it a valuable precursor for synthesizing heterocycles like quinazolinones and benzoxazinones.[6]
Logical Flow for Derivative Synthesis
The general approach to synthesizing derivatives from this compound involves selecting a reaction that targets one or more of its functional groups to build molecular complexity.
Caption: Key synthetic pathways for derivatizing this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are representative protocols for synthesizing key derivatives.
Protocol: Synthesis of 7-Bromoquinazolin-4(3H)-one (Niementowski Reaction)
This protocol describes the synthesis of a quinazolinone, a common heterocyclic core in medicinal chemistry.[6]
-
Reaction Setup: In a suitable reaction vessel, create a mixture of 2-Amino-4-bromobenzoic acid (1 equivalent) and formamide (4 equivalents).[6]
-
Heating: Stir the reaction mixture at 130 °C for approximately 4 hours.[6]
-
Monitoring: Track the consumption of the starting material using an appropriate analytical method, such as Thin-Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture. The product, 7-bromoquinazolin-4(3H)-one, can typically be isolated by precipitation upon the addition of water, followed by filtration and washing.[6]
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography.[6]
Protocol: Synthesis of Schiff Base Derivatives
Schiff base derivatives of aminobenzoic acids are widely explored for their biological activities.[4][7]
-
Reaction Setup: Dissolve 4-aminobenzoic acid (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in methanol (MeOH).
-
Reaction Conditions: Heat the mixture at reflux for 3 hours.[4] For certain reactants, the reaction can proceed at room temperature in diethyl ether (DEE) over 72 hours.[4] An acid catalyst, such as toluene-4-sulfonic acid, may be used to promote the reaction if needed.[4]
-
Isolation: Cool the reaction mixture. The resulting Schiff base product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold solvent and dry to obtain the pure product.
Quantitative Data on Known Derivatives
The synthesis of derivatives often yields crystalline solids whose properties can be characterized. The following table summarizes data for a series of Schiff base derivatives prepared from 4-aminobenzoic acid, illustrating the types of compounds accessible from this scaffold.
| Derivative Name | Yield (%) | Melting Point (°C) | Reference |
| 4-[(2-Hydroxybenzylidene)amino]benzoic acid | 92% | 265.5–268 | [4] |
| 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | 87% | 281.5–284 | [4] |
| 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid | 91% | 290–292.5 | [4] |
| 4-[(4-Chloro-2-hydroxybenzylidene)amino]benzoic acid | 90% | 304–307 (decomp.) | [4] |
| 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid | 89% | 317.5–319 | [4] |
| 4-[(2-Hydroxy-5-iodobenzylidene)amino]benzoic acid | 96% | 302–304 | [4] |
Applications in Drug Discovery and Development
Derivatives of aminobenzoic acids are of significant interest in medicinal chemistry due to their wide range of biological activities.
-
Antimicrobial and Antifungal Agents: Schiff base derivatives of 4-aminobenzoic acid have demonstrated potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as broad-spectrum antifungal properties.[4][7]
-
Anticancer Potential: Many anticancer agents derived from aminobenzoic acid scaffolds are known to interfere with key signaling pathways that regulate cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]
-
Anti-inflammatory Activity: The aminobenzoic acid scaffold is a promising candidate for developing anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9]
-
Peptide Synthesis: As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics.[5] This can increase metabolic stability, introduce conformational rigidity, and the bromine atom can serve as a site for further chemical modifications via cross-coupling reactions.[5]
General Workflow for Synthesis and Screening
The development of novel derivatives typically follows a structured workflow from chemical synthesis to biological evaluation.
Caption: A typical experimental workflow from synthesis to lead optimization.
Inhibition of Cellular Signaling Pathways
Derivatives of aminobenzoic acids can act as inhibitors of critical signaling pathways implicated in diseases like cancer.
Caption: Potential inhibition of the EGFR-MAPK signaling pathway by a derivative.
References
- 1. This compound | CAS#:2486-52-4 | Chemsrc [chemsrc.com]
- 2. This compound | CAS 2486-52-4 [matrix-fine-chemicals.com]
- 3. This compound | C7H6BrNO2 | CID 325340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermogravimetric Analysis of 4-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermal Stability
4-Amino-2-bromobenzoic acid is a substituted aromatic compound used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its thermal stability is critical for ensuring safe handling, storage, and processing. Thermogravimetric analysis is an essential technique for determining the thermal stability and decomposition profile of materials by measuring changes in mass as a function of temperature in a controlled atmosphere.[2][3]
Predicted Thermal Decomposition
Based on the functional groups present (an amino group, a carboxylic acid group, and a bromine atom on an aromatic ring), the thermal decomposition of this compound is expected to proceed through a multi-stage process. The primary decomposition pathway is likely to be decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group.[1] Subsequent heating would lead to the fragmentation of the remaining aromatic structure. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide.[4]
Table 1: Predicted Thermal Events for this compound
| Temperature Range (°C) | Predicted Mass Loss (%) | Associated Event |
| 100 - 200 | Minimal | Loss of adsorbed water or volatile impurities. |
| 200 - 350 | ~20.4% | Decarboxylation (loss of CO₂). |
| > 350 | Significant | Fragmentation of the aromatic ring, yielding HBr, NOx, and other byproducts. |
Note: These values are estimations based on the molecular weight of this compound (216.03 g/mol ) and the predicted loss of CO₂ (44.01 g/mol ). Actual values may vary based on experimental conditions.
Experimental Protocol for Thermogravimetric Analysis
The following is a detailed methodology for conducting the thermogravimetric analysis of this compound.
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (typically alumina or platinum).[1]
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide an inert atmosphere.[1]
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Data Collection:
-
Continuously record the sample mass and temperature throughout the experiment.[1]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.
-
Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.[1]
-
Visualizing the Process and Predictions
To further elucidate the experimental and theoretical aspects of the TGA of this compound, the following diagrams are provided.
Caption: Experimental workflow for the thermogravimetric analysis of a solid sample.
Caption: Predicted thermal decomposition pathway for this compound.
Safety Considerations
When handling this compound, especially during heating, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[4] Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn.[4] The thermal decomposition can release hazardous gases, so appropriate precautions must be taken.[4]
This guide provides a foundational understanding for the thermogravimetric analysis of this compound. Researchers should adapt the provided experimental protocol based on the specific instrumentation and analytical goals.
References
Crystal Structure of 4-Amino-2-bromobenzoic Acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the crystal structure of 4-Amino-2-bromobenzoic acid. Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure of this compound has not been publicly reported. To provide a relevant and informative resource, this document will present a detailed analysis of a closely related isomer, 2-amino-3-bromobenzoic acid , for which crystallographic data is available. This will serve as a practical example of the data and methodologies pertinent to the structural elucidation of such compounds.
Physicochemical Properties of this compound
While the crystal structure is not available, fundamental physicochemical properties of the target compound, this compound, are well-documented.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂[1] |
| Molecular Weight | 216.03 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 2486-52-4[1] |
| Canonical SMILES | C1=CC(=C(C=C1N)Br)C(=O)O[1] |
Crystal Structure Analysis of 2-amino-3-bromobenzoic acid (Isomer)
The following data pertains to the crystal structure of 2-amino-3-bromobenzoic acid, an isomer of the target compound. This information is presented to illustrate the type of quantitative data obtained from a single-crystal X-ray diffraction study. The data was collected at a temperature of 173 K.[2]
Table 1: Crystal Data and Structure Refinement for 2-amino-3-bromobenzoic acid [2]
| Parameter | Value |
| Empirical formula | C₇H₆BrNO₂ |
| Formula weight | 216.03 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P12(1)/n1 |
| Unit cell dimensions | a = 12.0600(6) Åb = 3.9089(2) Åc = 15.9816(7) Å |
| α = 90°β = 90.836(4)°γ = 90° | |
| Volume | 753.3(1) ų |
| Z | 4 |
| Calculated density | 1.904 Mg/m³ |
| Absorption coefficient | 5.589 mm⁻¹ |
| F(000) | 424 |
| Final R indices [I>2sigma(I)] | R1 = 0.022, wR2 = 0.052 |
| R indices (all data) | R1 = 0.028, wR2 = 0.054 |
Table 2: Selected Bond Lengths (Å) for 2-amino-3-bromobenzoic acid [2]
| Bond | Length (Å) |
| Br(1)-C(3) | 1.901(2) |
| O(1)-C(7) | 1.314(2) |
| O(2)-C(7) | 1.218(2) |
| N(1)-C(2) | 1.388(2) |
| C(1)-C(2) | 1.408(3) |
| C(1)-C(6) | 1.386(3) |
| C(1)-C(7) | 1.482(3) |
| C(2)-C(3) | 1.402(3) |
| C(3)-C(4) | 1.382(3) |
| C(4)-C(5) | 1.388(3) |
| C(5)-C(6) | 1.384(3) |
Table 3: Selected Bond Angles (°) for 2-amino-3-bromobenzoic acid [2]
| Angle | Degrees (°) |
| C(2)-C(3)-Br(1) | 120.3(1) |
| C(4)-C(3)-Br(1) | 119.5(1) |
| C(2)-C(1)-C(6) | 118.8(2) |
| C(2)-C(1)-C(7) | 122.5(2) |
| C(6)-C(1)-C(7) | 118.7(2) |
| C(1)-C(2)-N(1) | 121.7(2) |
| C(3)-C(2)-N(1) | 120.2(2) |
| O(2)-C(7)-O(1) | 122.6(2) |
| O(2)-C(7)-C(1) | 120.2(2) |
| O(1)-C(7)-C(1) | 117.2(2) |
Experimental Protocols
The determination of a crystal structure, such as that of 2-amino-3-bromobenzoic acid, follows a well-established workflow. The protocols for the synthesis of related brominated aminobenzoic acids and the general procedure for single-crystal X-ray diffraction are outlined below.
Synthesis of Brominated Aminobenzoic Acids
A common method for the synthesis of brominated aminobenzoic acids is through the electrophilic bromination of the corresponding aminobenzoic acid.
Example Protocol: Bromination using N-Bromosuccinimide (NBS)
-
Dissolution: Dissolve the starting aminobenzoic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified period, often several hours.
-
Isolation: Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For example, single crystals of 2-amino-3-bromobenzoic acid were obtained from water.[2]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled, often to cryogenic temperatures (e.g., 173 K), to minimize thermal vibrations. Diffraction data is collected by rotating the crystal in an X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
Visualization of Experimental Workflow
The general workflow for determining the crystal structure of a compound like this compound is depicted below.
References
Review of 4-Amino-2-bromobenzoic acid literature
An In-depth Technical Guide to 4-Amino-2-bromobenzoic Acid
Introduction
This compound is an aromatic organic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, which includes an aminobenzoic acid backbone substituted with a bromine atom, provides multiple reactive sites for chemical modification. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive review of the available literature on this compound, focusing on its properties, synthesis, and applications, with a particular emphasis on its relevance to drug discovery and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its proper handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 2486-52-4 | [2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2] |
| Appearance | Not explicitly available in search results. | |
| Melting Point | Not explicitly available in search results. | |
| SMILES | C1=CC(=C(C=C1N)Br)C(=O)O | [1][2] |
| InChIKey | AQBXIOGPHBWBFP-UHFFFAOYSA-N | [1][2] |
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety goggles, should be strictly followed when handling this compound[3]. Work should be conducted in a well-ventilated area or a chemical fume hood[3].
Synthesis Protocols
The synthesis of substituted aminobenzoic acids often involves the bromination of an aminobenzoic acid precursor. While a specific protocol for the direct synthesis of this compound was not found, a general method can be inferred from protocols for related compounds, such as the bromination of m-aminobenzoic acid[4]. A plausible synthetic route would involve the electrophilic bromination of 4-aminobenzoic acid. The directing effects of the amino (-NH₂) and carboxyl (-COOH) groups would influence the position of bromination.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 4-Amino-2-bromobenzoic Acid in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-bromobenzoic acid is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a bromine atom on an aromatic ring, provides a powerful scaffold for the construction of a diverse array of heterocyclic compounds. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it an indispensable intermediate in the discovery of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, including quinazolinones, benzoxazinones, and rhodanine derivatives. Furthermore, it explores the functionalization of these heterocycles via palladium-catalyzed cross-coupling reactions and discusses the biological significance of the resulting molecules, particularly as kinase inhibitors.
Core Applications in Heterocyclic Synthesis
This compound serves as a precursor for several important classes of heterocyclic compounds. The amino and carboxylic acid functionalities are poised for cyclization reactions, while the bromo substituent acts as a synthetic handle for further molecular elaboration through cross-coupling reactions.[1]
Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The Niementowski reaction provides a classical and direct route to quinazolinone synthesis from anthranilic acids.
This protocol describes the synthesis of 7-bromo-4(3H)-quinazolinone from this compound and formamide.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
Procedure:
-
In a round-bottom flask, a mixture of this compound (1 equivalent) and formamide (4 equivalents) is prepared.[2]
-
The reaction mixture is heated to 130 °C and stirred for 4 hours.[2]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.
-
The solid product is collected by filtration, washed with cold water, and dried to afford 7-bromo-4(3H)-quinazolinone.
Troubleshooting:
-
Low Yield: Ensure the purity of the starting material. An excess of formamide can be beneficial. The reaction temperature and time can be optimized by gradually increasing them while monitoring the reaction progress.[2]
-
Side Reactions: The formation of multiple products can occur due to side reactions like decarboxylation. Lowering the temperature and extending the reaction time may mitigate this.[2]
Synthesis of Benzoxazinones
Benzoxazinones are another class of heterocycles accessible from this compound. These compounds are also of interest in drug discovery. The synthesis typically involves a two-step process: acylation of the amino group followed by cyclization.
This protocol outlines the synthesis of 7-bromo-2H-1,3-benzoxazin-2,4(1H)-dione from this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Dioxane (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle and condenser
Procedure: Step 1: Acylation
-
Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dioxane in a round-bottom flask.
-
Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.[2]
-
Stir the mixture at room temperature or with gentle heating (50-60 °C) and monitor the reaction by TLC until the starting material is consumed.[2]
Step 2: Cyclization
-
The intermediate, N-acetyl-4-bromo-2-aminobenzoic acid, is cyclized to the benzoxazinone by heating at reflux in acetic anhydride.[2]
-
After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
-
The residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the product.
-
The solid product is collected by filtration and dried.
Synthesis of Rhodanine Derivatives
Rhodanine and its derivatives are known for their wide range of biological activities. While not a direct cyclization of this compound in the same manner as quinazolinones, the amino group can be converted to a dithiocarbamate, which is a key intermediate in rhodanine synthesis.
This protocol provides a general method for the synthesis of rhodanine-3-acetic acid, which can be adapted for derivatives of 4-aminobenzoic acid.
Materials:
-
An amino acid (e.g., a derivative of 4-aminobenzoic acid)
-
Carbon disulfide
-
Chloroacetic acid
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of the amino acid (1 equivalent) and sodium hydroxide (2.2 equivalents) is prepared in ethanol.
-
Carbon disulfide (1 equivalent) is added dropwise with vigorous stirring at room temperature for 6 hours.
-
Chloroacetic acid (1.2 equivalents) is then added, and stirring is continued for another 5 hours.
-
The reaction mixture is acidified with dilute HCl to a pH of 1.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the rhodanine-3-acetic acid derivative.[3]
Functionalization via Suzuki-Miyaura Cross-Coupling
The bromine atom on the heterocyclic scaffolds derived from this compound is a key functional group for further diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between aryl halides and boronic acids.[4]
Quantitative Data for Suzuki-Miyaura Coupling of 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
The following table summarizes the results of the Suzuki-Miyaura cross-coupling of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) | m.p. (°C) |
| 1 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 82 | 180-181 |
| 2 | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 85 | 156-157 |
| 3 | 3-Tolylboronic acid | 7-(m-Tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 72 | 156-157 |
| 4 | 5-Chloro-2-methoxyphenylboronic acid | 7-(5-Chloro-2-methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 79 | 123-124 |
Data sourced from[5]
This protocol provides a general method for the Suzuki-Miyaura coupling of bromo-substituted quinazolinone derivatives.
Materials:
-
7-Bromo-substituted quinazolinone derivative (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add the 7-bromo-substituted quinazolinone (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane/water (4:1).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-substituted quinazolinone.
Biological Significance and Signaling Pathways
Quinazoline and quinazolinone derivatives are of significant interest in drug discovery due to their ability to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[1] Notably, many quinazolinone-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][6]
The synthesis of a diverse library of quinazolinone derivatives from this compound, followed by functionalization via Suzuki coupling, allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and points of inhibition by quinazolinone derivatives.
Conclusion
This compound is a highly valuable starting material for the synthesis of a variety of heterocyclic compounds with significant biological potential. The protocols and data presented herein provide a foundation for researchers to synthesize and functionalize quinazolinones, benzoxazinones, and other related heterocycles. The ability to readily access these scaffolds and subsequently modify them through robust methods like the Suzuki-Miyaura coupling makes this compound a key player in the ongoing quest for novel and effective therapeutic agents. The inhibition of critical signaling pathways such as the EGFR/PI3K/AKT/mTOR cascade by quinazolinone derivatives highlights the importance of this area of research in the development of targeted therapies.
References
- 1. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 4-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the Suzuki-Miyaura cross-coupling of 4-Amino-2-bromobenzoic acid with various arylboronic acids. This reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds to produce complex biaryl compounds that are pivotal intermediates in the development of pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed reaction that joins an organoboron species with an organohalide. The reaction of this compound is of particular interest as the resulting 2'-amino-[1,1'-biphenyl]-4-carboxylic acid scaffold is a key structural motif in a variety of pharmacologically active molecules.[1]
However, the presence of both an activating amino group and a potentially coordinating carboxylic acid group on the this compound substrate presents unique challenges.[2] The amino group can influence the electronic properties of the aryl halide, and both functional groups can interact with the palladium catalyst, potentially affecting its activity. Careful selection of the catalyst, ligands, base, and solvent system is therefore crucial for achieving high yields and minimizing side reactions, such as dehalogenation.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Comparative Data for Suzuki Coupling of Substituted Bromoanilines
While extensive data for this compound is not consolidated in the literature, the following tables provide representative data for the Suzuki coupling of structurally similar substrates, such as other bromoanilines. These data can serve as a guide for reaction optimization.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Bromoanilines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromoaniline |
| CataCXium A Pd G3 | - | Cs₂CO₃ | 2-MeTHF | 70 | 18 | 95 | ortho-bromoaniline derivative |
Data compiled from analogous reactions and may require optimization for this compound.[2][4]
Table 2: Suzuki Coupling of 4-bromoaniline with Various Arylboronic Acids
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 98 |
| 2 | 4-Methylphenylboronic acid | 99 |
| 3 | 2-Methylphenylboronic acid | 99 |
| 4 | 2-Methoxyphenylboronic acid | 98 |
| 5 | 4-Cyanophenylboronic acid | 62 |
| 6 | 4-Fluorophenylboronic acid | 97 |
| 7 | 3,4-Difluorophenylboronic acid | 93 |
Reaction Conditions: Pd(OAc)₂, aqueous DMF. Yields reported for 4-bromoaniline and may vary for this compound.[5]
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific arylboronic acids.
Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general procedure using a widely available palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂
This protocol provides a more economical alternative to palladium catalysis.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) dichloride [NiCl₂(PCy₃)₂] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.
-
Add the arylboronic acid and this compound to the vial.
-
Add anhydrous 2-MeTHF.
-
Seal the vial and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[2]
Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.
Troubleshooting and Optimization
-
Low Yield: If low yields are observed, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃), solvents, and temperatures. The amino group of the substrate can coordinate to the palladium catalyst, potentially leading to deactivation. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes mitigate this issue.
-
Dehalogenation: The formation of 4-aminobenzoic acid as a byproduct indicates dehalogenation. This can be suppressed by using milder bases or by protecting the amino group (e.g., as a Boc-carbamate) prior to the coupling reaction.
-
Solubility Issues: The salt of the benzoic acid formed under basic conditions may have poor solubility in some organic solvents. Using a biphasic solvent system (e.g., toluene/water) or protecting the carboxylic acid as an ester can improve solubility.[6]
By carefully considering the factors outlined in these application notes and adapting the provided protocols, researchers can successfully employ the Suzuki-Miyaura coupling for the synthesis of valuable biaryl intermediates from this compound.
References
Synthesis of Novel Bioactive Compounds from 4-Amino-2-bromobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 4-Amino-2-bromobenzoic acid as a versatile starting material. This trifunctional scaffold, featuring amino, bromo, and carboxylic acid moieties, serves as a valuable building block for the creation of diverse molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. The protocols outlined herein focus on the synthesis of heterocyclic compounds, specifically quinazolinones, and the formation of amide derivatives, both of which are prominent classes of biologically active molecules.
Application Note 1: Synthesis of 7-Bromoquinazolin-4(3H)-one Derivatives
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of 7-bromoquinazolin-4(3H)-one from this compound via the Niementowski reaction provides a key intermediate for further elaboration into potential therapeutic agents. The bromine atom at the 7-position serves as a convenient handle for introducing further molecular diversity through cross-coupling reactions.
A study on the synthesis of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, starting from the isomeric 2-amino-5-bromobenzoic acid, demonstrated potent anticancer activity.[1] The synthesized compounds were evaluated for their antiproliferative effects against various cancer cell lines, with some derivatives showing significant inhibitory activity against Aurora A kinase.[1] By adapting the initial steps of this synthesis, it is possible to generate a library of novel 7-bromoquinazolinone derivatives for biological screening.
Experimental Protocol: Synthesis of 7-Bromoquinazolin-4(3H)-one
This protocol is adapted from the synthesis of 6-bromoquinazolin-4(3H)-one for use with this compound.[1]
Materials:
-
This compound
-
Formamide
-
Water
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, a mixture of this compound (1 equivalent) and formamide (4 equivalents) is stirred at 130 °C for 4 hours.[1]
-
After 4 hours, water is added to the reaction mixture.
-
The mixture is then cooled to 60 °C, and additional water is added.
-
After stirring for another 30 minutes, the precipitated product is collected by vacuum filtration.
-
The crude product is washed with anhydrous ethanol to yield 7-bromoquinazolin-4(3H)-one.[1]
Expected Outcome:
The reaction is expected to produce the 7-bromoquinazolin-4(3H)-one scaffold, which can be further functionalized. The yield for the analogous 6-bromoquinazolin-4(3H)-one was reported to be 91%.[1]
Experimental Workflow for the Synthesis of 7-Bromoquinazolin-4(3H)-one
Caption: Workflow for the synthesis of 7-bromoquinazolin-4(3H)-one.
Application Note 2: Synthesis of N-Aryl-4-amino-2-bromobenzamide Derivatives as Potential Antimicrobial Agents
Amide bond formation is a fundamental transformation in medicinal chemistry. The synthesis of N-aryl-4-amino-2-bromobenzamide derivatives from this compound allows for the exploration of their potential as antimicrobial agents. Studies on analogous compounds, such as derivatives of 4-Amino-2-chlorobenzoic acid, have shown that these scaffolds can exhibit significant activity against various bacterial strains.[2] The mechanism of action for such compounds is often attributed to the disruption of bacterial cell membrane integrity and interference with essential metabolic processes.[2]
The following table summarizes the antimicrobial activity of some analogs of the target compounds.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Analog 1 (N-(4-chlorophenyl)-2-amino-4-chlorobenzamide) | Staphylococcus aureus | 125 | [2] |
| Analog 1 (N-(4-chlorophenyl)-2-amino-4-chlorobenzamide) | Bacillus subtilis | 125 | [2] |
| Analog 2 (Schiff's base of 2-chlorobenzoic acid) | Escherichia coli | Comparable to Norfloxacin | [2] |
| Analog 3 (2-amino-3-chlorobenzoic acid) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity | [2] |
Experimental Protocol: Amide Coupling of this compound
Materials:
-
This compound
-
Aryl amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add the desired aryl amine (1.1 equivalents), HOBt (1.2 equivalents), and a tertiary amine base such as DIPEA (2.0 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
General Workflow for Amide Coupling
Caption: Workflow for the synthesis of N-aryl-4-amino-2-bromobenzamides.
Application Note 3: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds
The bromine atom of this compound is a key functional group that allows for the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These biaryl scaffolds are prevalent in many kinase inhibitors. For instance, derivatives of 4-amino-3-bromobenzoic acid are utilized in the synthesis of potent and selective kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as the RAF/MEK/ERK pathway.[3]
The following table presents the in vitro kinase inhibitory activity of Sorafenib, a multi-kinase inhibitor that shares structural motifs with compounds derivable from bromo-substituted aminobenzoic acids.
| Kinase Target | IC50 (nM) | Reference |
| Raf-1 | 6 | [3] |
| B-Raf (wild-type) | 22 | [3] |
| B-Raf (V600E) | 38 | [3] |
| VEGFR-2 | 90 | [3] |
| PDGFR-β | 57 | [3] |
| c-Kit | 68 | [3] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions and purification
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Proposed Signaling Pathway Inhibition by Kinase Inhibitors Derived from this compound Scaffolds
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
References
Application Notes and Protocols: 4-Amino-2-bromobenzoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of 4-Amino-2-bromobenzoic acid in materials science. This document details its use in the synthesis of advanced polymers, as a functional ligand in the development of metal-organic frameworks (MOFs), and its potential in the creation of novel electronic materials. The unique trifunctional nature of this molecule, featuring an amine group, a carboxylic acid group, and a bromine atom on an aromatic ring, makes it a valuable building block for creating materials with tailored properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Melting Point | 198-200 °C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Slightly soluble in water, soluble in polar organic solvents |
| CAS Number | 2486-52-4 |
Application in Polymer Science: Conductive Polymers for Sensing
This compound can be utilized as a monomer for the synthesis of conductive polymers through electropolymerization. The resulting poly(this compound) films can be deposited on electrode surfaces to create electrochemical sensors with enhanced sensitivity and selectivity. The presence of the amino group facilitates polymerization, while the carboxylic acid and bromine functionalities can be used for further post-polymerization modifications.
Quantitative Data: Electrochemical Properties of a Poly(4-aminobenzoic acid)-based Sensor
The following table summarizes representative electrochemical data for a sensor fabricated with a polymer derived from an aminobenzoic acid monomer. While this data is for a closely related polymer, it provides an indication of the expected performance.
| Parameter | Value |
| Effective Surface Area | Increased by a factor of ~10.5 |
| Electron Transfer Resistance | Decreased by a factor of ~17.2 |
| Limit of Detection (LOD) | 2.3 - 3.0 nmol L⁻¹ |
Experimental Protocol: Electropolymerization for Sensor Fabrication
This protocol describes the fabrication of a poly(this compound) modified electrode for sensing applications.
Materials:
-
This compound
-
Glassy carbon electrode (GCE)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Phosphate buffer solution (pH 7.0)
-
Alumina slurry (0.05 µm)
-
Acetone
-
Distilled water
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry to a mirror finish.
-
Rinse with acetone and distilled water.
-
Disperse MWCNTs in a suitable solvent and drop-cast onto the GCE surface.
-
-
Electropolymerization:
-
Prepare a 100 µmol L⁻¹ solution of this compound in phosphate buffer (pH 7.0).
-
Immerse the prepared electrode in the monomer solution.
-
Perform cyclic voltammetry by scanning the potential between -0.3 V and 1.5 V for 30 cycles at a scan rate of 100 mV s⁻¹.
-
-
Sensor Conditioning:
-
After polymerization, rinse the modified electrode with distilled water to remove any unreacted monomer.
-
The electrode is now ready for use in electrochemical sensing experiments.
-
Diagram: Experimental Workflow for Sensor Fabrication
Caption: Workflow for fabricating a poly(this compound) sensor.
Application in Metal-Organic Frameworks (MOFs)
This compound is a promising candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid group can coordinate with metal ions to form the framework structure, while the amino and bromo groups can be used to tune the chemical and physical properties of the MOF, such as its porosity, stability, and catalytic activity. Amino-functionalized MOFs are particularly interesting for applications in gas storage and separation.
Quantitative Data: Properties of a Representative Amino-Functionalized MOF
The following table provides typical properties for a MOF synthesized with an amino-functionalized linker.
| Parameter | Value |
| Surface Area (BET) | 1000 - 4000 m²/g |
| Pore Volume | 0.5 - 2.0 cm³/g |
| Thermal Stability | Up to 350 °C |
| CO₂ Adsorption Capacity | 2 - 5 mmol/g (at 1 bar) |
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Autoclave with Teflon liner
Procedure:
-
Reactant Preparation:
-
Dissolve this compound and the metal salt in DMF in a glass vial.
-
-
Solvothermal Reaction:
-
Seal the vial in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specified temperature (e.g., 100-150 °C) for 24-72 hours.
-
-
Product Isolation and Activation:
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Activate the MOF by heating under vacuum to remove residual solvent from the pores.
-
Diagram: Logical Relationship in MOF Synthesis
Caption: Key steps in the solvothermal synthesis of a MOF.
Potential in Electronic Materials
While specific applications of this compound in electronic materials are not yet widely reported, its structural features suggest potential for use in organic electronics. The extended π-system of the aromatic ring, combined with the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine groups, can lead to interesting photophysical and electronic properties. It could serve as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The bromine atom provides a reactive site for cross-coupling reactions to build larger conjugated systems.
Future Research Directions:
-
Synthesis of Conjugated Polymers: Explore the use of this compound in polymerization reactions like Suzuki or Heck coupling to create well-defined conjugated polymers for electronic applications.
-
Development of Emissive Materials: Investigate the synthesis of small molecules and coordination complexes incorporating this compound to study their luminescent properties for potential use in OLEDs.
-
Surface Functionalization: Utilize this compound to functionalize semiconductor surfaces to tune their electronic properties and improve device performance.
Diagram: Potential Application Pathway in OLEDs
Caption: Conceptual pathway for using this compound in OLEDs.
Application Notes and Protocols for the Derivatization of 4-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
4-Amino-2-bromobenzoic acid is a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a bromine atom, and a carboxylic acid on an aromatic ring, offers multiple handles for chemical modification. Derivatization of this scaffold allows for the systematic modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is a critical step in the optimization of lead compounds in drug discovery.[1] The strategic modification of its functional groups can lead to the synthesis of novel compounds with potential therapeutic applications, including as anticancer, anti-inflammatory, and analgesic agents.[1]
This document provides detailed protocols for the primary methods of derivatizing this compound: modification of the carboxylic acid group (esterification and amide bond formation) and functionalization of the aromatic ring via cross-coupling reactions.
Experimental Protocols
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is a common site for derivatization to enhance properties like cell permeability or to introduce new functionalities for structure-activity relationship (SAR) studies.[1]
This method is a classic acid-catalyzed esterification suitable for producing simple alkyl esters. The reaction equilibrium is driven towards the product by using the alcohol as the solvent.[2]
Materials:
-
This compound
-
Anhydrous Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, 15-20 mL per gram of acid) in a round-bottom flask.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add concentrated sulfuric acid (0.2 eq) dropwise to the stirred suspension.[1]
-
Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (until effervescence ceases), water, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by column chromatography on silica gel or recrystallization.
This is a widely used method for amide bond formation that utilizes a carbodiimide (EDC) to activate the carboxylic acid, with HOBt added to suppress side reactions and improve efficiency. The byproducts are water-soluble, simplifying purification.[3]
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.[3]
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
HATU is a highly efficient uronium-based coupling reagent, often employed for sterically hindered substrates or when rapid reaction times are desired.[4]
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA or TEA (2.5 eq)[4]
-
Anhydrous DMF
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).[4]
-
Cool the mixture to 0 °C.
-
Add HATU (1.1 eq) and stir the solution for 15-20 minutes to pre-activate the carboxylic acid.[3][4]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Derivatization of the Aromatic Ring
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C or C-N bonds to build molecular complexity.
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid.[5][6] The presence of the amino and carboxylic acid groups can influence the reaction, potentially requiring protection or careful selection of conditions to avoid side reactions like catalyst inhibition or solubility issues.[7]
Materials:
-
This compound (or its methyl ester derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., Dioxane/Water, DMF, or Toluene)[5]
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).[5]
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
If the product contains a free carboxylic acid, acidify the aqueous layer with 1 M HCl to precipitate the product, then extract.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The efficiency of derivatization reactions can vary based on the specific substrates and conditions used. The following table summarizes typical yields for the described protocols, providing a baseline for comparison.
| Derivatization Method | Reagents/Catalyst | Substrate Scope | Typical Yield | Reference(s) |
| Fischer Esterification | H₂SO₄, Alcohol | Simple primary and secondary alcohols | 60-90% | [1][2] |
| Amide Coupling (EDC/HOBt) | EDC, HOBt, Amine | Primary and secondary amines | 70-95% | [3] |
| Amide Coupling (HATU) | HATU, Amine | Sterically hindered amines, low-nucleophilicity amines | 80-99% | [3][4] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic Acid, Base | Aryl and heteroaryl boronic acids | 65-90% | [5][7] |
Visualizations
Logical Flow for Derivatization Strategy
The choice of derivatization strategy depends on the desired molecular modification. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting a derivatization strategy.
General Experimental Workflow for Derivatization
The following workflow provides a high-level overview of the steps involved in a typical derivatization experiment, from setup to final analysis.
Caption: Standard workflow for a chemical derivatization experiment.
Detailed Workflow for HATU-Mediated Amide Coupling
This diagram details the specific steps for Protocol 3, providing a visual guide to the experimental procedure.
References
Application Notes and Protocols for the Quantification of 4-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Amino-2-bromobenzoic acid, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine quantification of this compound in various matrices, including bulk materials and pharmaceutical formulations. The method's reliability and efficiency make it a staple in quality control and research laboratories.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV analysis of this compound. Please note that where direct experimental data for this compound is not available, the data presented is based on validated methods for the structurally similar compound, 4-Amino-2-chlorobenzoic acid, and is expected to be comparable.
| Parameter | HPLC-UV Performance |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL |
| Linearity (R²) | > 0.998 |
| Linear Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). The gradient can be optimized as needed.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[2]
-
UV Detection Wavelength: 254 nm.[1]
2. Reagents and Standard Preparation:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[2]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations within the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).[2]
3. Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma):
-
To 1 mL of plasma, add a known amount of an internal standard (e.g., p-aminobenzoic acid).
-
Add 0.5 mL of 10% (v/v) perchloric acid to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 10,000 x g for 10 minutes.[3]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the standard solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent method for the quantification of trace amounts of this compound. A derivatization step is necessary to increase the volatility of the analyte.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics for the GC-MS analysis of this compound, based on data for similar compounds.[2]
| Parameter | GC-MS Performance (with Derivatization) |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 - 30 ng/mL |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 10% |
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A suitable capillary column (e.g., non-polar or medium-polarity).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of the derivatized analyte.
-
Ionization: Electron Ionization (EI) at 70 eV.[4]
-
Mass Analyzer: Quadrupole or Ion Trap.
2. Reagents and Derivatization:
-
This compound reference standard
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an alkylating agent like pentafluorobenzyl bromide - PFB-Br).[5][6]
-
Anhydrous solvent (e.g., acetonitrile, pyridine).
-
Derivatization Procedure (Example with Silylation):
-
Accurately weigh the sample or standard into a reaction vial.
-
Add the anhydrous solvent and the derivatization reagent.
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete reaction.
-
Cool the vial to room temperature before injection.
-
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of working standards and derivatize them alongside the samples.
-
Sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix before derivatization.
4. Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Monitor characteristic ions of the derivatized this compound.
-
Construct a calibration curve and quantify the analyte in the samples.
Experimental Workflow
UV-Visible Spectrophotometry
UV-Vis spectrophotometry provides a simple and rapid method for the quantification of this compound, particularly in pure samples or simple matrices. This technique can be based on direct UV absorbance or the formation of a colored complex.
Quantitative Data Summary
The following table presents anticipated performance characteristics for the UV-Vis spectrophotometric analysis of this compound, based on data for similar compounds.[2]
| Parameter | UV-Vis Spectrophotometry Performance |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.5 - 25 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocol (Direct UV Absorbance)
1. Instrumentation:
-
A UV-Vis spectrophotometer.
2. Reagents and Standard Preparation:
-
Methanol (UV grade)
-
This compound reference standard
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.[2]
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations within the linear range.[2]
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to a known concentration that falls within the calibration range.[2] Filtration may be necessary for samples with insoluble components.
4. Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in methanol.
-
Record the absorbance of the standard and sample solutions at the λmax against a methanol blank.[2]
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.[2]
Experimental Workflow
References
Experimental setup for reactions with 4-Amino-2-bromobenzoic acid
Application Notes and Protocols for 4-Amino-2-bromobenzoic Acid
Introduction
This compound is a versatile bifunctional building block crucial in medicinal chemistry and drug development. Its structure, featuring an aromatic ring substituted with amino, bromo, and carboxylic acid groups, offers multiple reactive sites for synthetic transformations. The presence of the bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, while the amino and carboxylic acid moieties are ideal for amide bond formation and peptide synthesis. This document provides detailed application notes and experimental protocols for common reactions involving this compound, tailored for researchers, scientists, and drug development professionals.
Application Note 1: Amide Bond Formation and Peptide Synthesis
The incorporation of unnatural amino acids like this compound into peptide sequences is a powerful strategy to enhance pharmacological properties.[1] These modifications can lead to peptides with increased metabolic stability against enzymatic degradation, improved receptor affinity, and constrained conformations for enhanced bioactivity.[1] The bromo-substituent also provides a reactive site for post-synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, enabling the creation of diverse peptide libraries.[1]
Quantitative Data: Reagents for Solution-Phase Amide Coupling
The following table summarizes the common reagents and their roles in the solution-phase synthesis of amide bonds with this compound.
| Reagent Class | Examples | Molar Equivalents (Typical) | Role in Reaction |
| Carboxylic Acid | This compound | 1.0 | The foundational building block. |
| Amine | Primary or Secondary Amine | 1.0 - 1.2 | The nucleophile that forms the amide bond with the activated carboxylic acid. |
| Coupling Reagent | HATU, HBTU, EDC, PyBOP | 1.1 - 1.5 | Activates the carboxylic acid to facilitate nucleophilic attack by the amine.[2] |
| Additive | HOBt, OxymaPure | 1.1 - 1.2 | Used with carbodiimides (EDC) to suppress side reactions and improve efficiency.[2] |
| Base | DIPEA, Triethylamine (TEA), N-methylmorpholine (NMM) | 2.0 - 3.0 | Neutralizes acidic byproducts and deprotonates the carboxylic acid.[2] |
| Solvent | Anhydrous DMF, DCM, THF | - | Provides a medium for the reaction. Must be anhydrous to prevent hydrolysis. |
Experimental Protocol 1: Solution-Phase Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU as the coupling reagent.
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) and stir the solution for 15-30 minutes. This pre-activation step is crucial to prevent the self-polymerization of the amino acid.[2]
-
Amine Addition: Add the desired amine coupling partner (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Upon completion, quench the reaction with water and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide.
Experimental Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Fmoc-protected this compound into a peptide chain using a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activation mixture and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.[1]
-
-
Monitoring: Monitor the reaction completion using a Kaiser test. If the test is positive (indicating a free amine), repeat the coupling step.[1]
-
Incorporation of Fmoc-4-Amino-2-bromobenzoic Acid: Follow the same procedure as in step 4, using Fmoc-4-Amino-2-bromobenzoic acid. The coupling time may need to be extended due to the potentially lower reactivity of this unnatural amino acid.[1]
-
Final Steps: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.[1]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase High-Performance Liquid Chromatography (HPLC).
Visualization: Amide Coupling Workflow
Caption: General workflow for solution-phase amide coupling.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For this compound, this reaction is particularly valuable for coupling the aryl bromide with a variety of aryl or vinyl boronic acids. The resulting 4-amino-biaryl-2-carboxylic acid scaffold is a key structural motif in numerous pharmacologically active molecules.
Quantitative Data: Typical Suzuki-Miyaura Reaction Conditions
The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The table below summarizes commonly used conditions.
| Component | Examples | Mol % / Equivalents | Purpose |
| Aryl Halide | This compound | 1.0 eq | The electrophilic coupling partner. |
| Boronic Acid | Phenylboronic acid, etc. | 1.2 - 1.5 eq | The nucleophilic organoboron coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 1 - 5 mol% | The catalyst that facilitates the oxidative addition and reductive elimination steps.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq | Activates the organoboron species and neutralizes byproducts.[3] |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | - | A solvent system that can solubilize both organic and inorganic reagents.[3] |
| Temperature | 80 - 120 °C | - | Provides the necessary activation energy for the catalytic cycle.[3] |
Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A mini-workup of an aliquot (dilute with ethyl acetate, wash with water) may be necessary to remove salts before analysis.[4]
-
Cooling and Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-3-aryl-benzoic acid.[3]
Visualization: Suzuki-Miyaura Reaction Workflow
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Application Note 3: Synthesis of Schiff Base Ligands and Metal Complexes
This compound serves as an excellent precursor for synthesizing Schiff base ligands through condensation with aldehydes. These ligands can coordinate with various metal ions via their amino and carboxylate groups, forming stable metal complexes.[5] Such complexes have garnered significant interest for their potential therapeutic applications, including potent anticancer and antimicrobial activities, often exceeding the efficacy of the parent ligand.[5]
Quantitative Data: In Vitro Anticancer Activity of Analogous Metal Complexes
The data below, based on studies of analogous aminobenzoic acid and Schiff base metal complexes, illustrates their potency against various cancer cell lines.
| Compound / Complex (Analogous) | IC₅₀ vs. HeLa (µM) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
| Ligand Only | > 100 | > 100 | > 100 |
| Copper (II) Complex | 15.2 | 12.5 | 20.1 |
| Zinc (II) Complex | 25.8 | 21.3 | 30.5 |
| Cisplatin (Control) | 10.5 | 8.9 | 12.4 |
Data is representative and adapted from studies on similar compounds.[5]
Experimental Protocol 4: Synthesis of a Schiff Base Ligand
This protocol describes the condensation of this compound with salicylaldehyde.
-
Dissolution: Dissolve this compound (1.0 eq) in hot ethanol.
-
Aldehyde Addition: Add salicylaldehyde (1.0 eq) to the solution.
-
Catalyst: Add a few drops of glacial acetic acid to catalyze the reaction.[5]
-
Reflux: Reflux the mixture for 2-3 hours.
-
Precipitation: Cool the solution to 0 °C in an ice bath to induce the precipitation of the Schiff base.
-
Filtration and Washing: Filter the resulting solid and wash it with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure Schiff base ligand.[5]
Experimental Protocol 5: Synthesis of a Metal(II) Complex
This protocol details the complexation of the synthesized Schiff base with a metal(II) salt.
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2.0 eq) in hot ethanol (40 mL).
-
Metal Salt Solution: In a separate flask, dissolve the desired metal(II) chloride salt (e.g., CuCl₂, 1.0 eq) in ethanol (20 mL).[5]
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the mixture to ~7-8 using a dilute ethanolic NaOH solution to facilitate the deprotonation of the carboxylic acid.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours. A precipitate should form.[5]
-
Cooling and Filtration: Allow the mixture to cool to room temperature and collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with cold ethanol.
-
Drying: Dry the final metal complex in a desiccator over anhydrous CaCl₂.[5]
Visualization: Synthesis and Screening Workflow
Caption: Workflow for Synthesis and Biological Activity Screening.[5]
References
Safe handling and storage procedures for 4-Amino-2-bromobenzoic acid
Application Notes and Protocols for 4-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety information for the handling and storage of this compound (CAS No: 2486-52-4). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [2][5] |
| Molecular Weight | 216.03 g/mol | [2][5] |
| Appearance | Beige powder/solid | [3][6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Low water solubility | [3][6] |
| CAS Number | 2486-52-4 | [1][2][5] |
Safe Handling Protocols
3.1 Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.[3][7]
-
A chemical fume hood is required for all procedures that may generate dust or aerosols.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
3.2 Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][9] | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if ventilation is inadequate or if dust is generated.[9] | Prevents inhalation of harmful dust. |
3.3 General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][8]
-
Wash hands thoroughly after handling and before leaving the laboratory.[7][9]
-
Remove and wash contaminated clothing before reuse.[3]
3.4 Experimental Protocol: Weighing and Dissolving Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Decontaminate the work surface.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth.
-
Record the weight.
-
-
Dissolving:
-
Transfer the weighed solid to an appropriate glass vessel.
-
Slowly add the desired solvent while stirring.
-
If necessary, gently heat the solution on a stirrer hotplate within the fume hood to aid dissolution.
-
-
Cleanup:
-
Clean the spatula and work surface.
-
Dispose of the weigh boat and any contaminated materials in the designated chemical waste container.
-
Wash hands thoroughly.
-
Storage Procedures
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3][10] | Minimizes degradation. |
| Container | Keep container tightly closed.[3][7][8] | Prevents contamination and exposure to moisture. |
| Ventilation | Store in a well-ventilated area.[3][7][8] | Prevents accumulation of potential vapors. |
| Incompatibilities | Store away from strong oxidizing agents.[1][7] | Reduces the risk of hazardous reactions. |
Emergency Procedures
5.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
5.2 Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[3]
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[7]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CAS#:2486-52-4 | Chemsrc [chemsrc.com]
- 2. This compound | C7H6BrNO2 | CID 325340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Amino-2-bromobenzoic Acid
Welcome to the technical support center for the purification of crude 4-Amino-2-bromobenzoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound typically originate from the synthetic route. If prepared by the reduction of 2-bromo-4-nitrobenzoic acid, common impurities may include:
-
Unreacted starting material: 2-bromo-4-nitrobenzoic acid.
-
Isomeric impurities: Other isomers of aminobromobenzoic acid that may have been present in the starting materials or formed during synthesis.
-
By-products of the reduction: Depending on the reducing agent used, various by-products may be present.
If synthesized via bromination of 4-aminobenzoic acid, potential impurities could include:
-
Unreacted starting material: 4-aminobenzoic acid.
-
Di-brominated products: Such as 4-amino-2,6-dibromobenzoic acid.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities in your crude sample.
-
Recrystallization is effective for removing small amounts of impurities from a solid sample.
-
Column Chromatography is ideal for separating the desired product from impurities with different polarities.[1]
-
Acid-Base Extraction is a useful technique to separate acidic or basic impurities from the amphoteric this compound.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the desired compound from its impurities. The spots can be visualized under UV light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Inappropriate solvent or insufficient solvent volume. | Select a more suitable solvent or solvent system. Good starting points for solvent screening include ethanol, methanol, and water, or a mixture like ethanol/water.[3] Ensure you are using a sufficient volume of hot solvent, adding it portion-wise until the solid dissolves. |
| Oily droplets form instead of crystals upon cooling ("oiling out"). | The solution is too concentrated, or the cooling is too rapid. High levels of impurities can also lower the melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If impurities are the cause, a preliminary purification by another method might be necessary. |
| No crystals form upon cooling. | The solution is too dilute (excess solvent was used), or the solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[4] |
| The recrystallized product is still colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[5] |
| Low yield of purified product. | Too much solvent was used, premature crystallization during hot filtration, or washing the crystals with a solvent that was not ice-cold. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Always wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The polarity of the eluent (mobile phase) is not optimized. The column may be overloaded with the crude sample. | Optimize the mobile phase polarity by testing different solvent ratios (e.g., ethyl acetate/hexane) using TLC.[1] If the column is overloaded, use a larger column or load less crude material. |
| The product elutes as a broad band, leading to mixed fractions. | The column was not packed uniformly, or the initial sample band was too wide. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dissolve the crude product in a minimal amount of solvent and load it onto the column as a narrow band.[1] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of the product after precipitation. | Incomplete precipitation due to incorrect pH adjustment. The product may have some solubility in the aqueous solution. | Ensure the pH is adjusted to the isoelectric point of this compound to minimize its solubility. Cool the solution in an ice bath to further decrease solubility before filtration. |
| Formation of an emulsion during extraction. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution). |
| The precipitated product is impure. | Inefficient separation of layers or co-precipitation of impurities. | Allow the layers to separate completely before draining. Wash the organic layer multiple times with the aqueous solution to ensure complete extraction. The precipitated product can be further purified by recrystallization. |
Quantitative Data
The following table summarizes representative data for the purification of aminobenzoic acid derivatives. Note that the exact values for this compound may vary depending on the nature and amount of impurities in the crude sample.
| Purification Technique | Starting Purity (Hypothetical) | Final Purity (Achievable) | Typical Yield | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Highly dependent on the choice of solvent and the initial purity. |
| Column Chromatography | 50-90% | >99% | 60-85% | Effective for separating complex mixtures but can be time-consuming and solvent-intensive. |
| Acid-Base Extraction | 60-90% | >95% | 80-95% | A good initial purification step to remove acidic or basic impurities. The recovered product may require further purification by recrystallization.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) to find a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and then allow them to dry completely.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent like hexane.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction of Basic Impurities: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. The protonated basic impurities will move to the aqueous layer. Separate and discard the aqueous layer.
-
Extraction of the Product: To the organic layer, add a dilute aqueous base solution (e.g., 1 M NaOH). The this compound will be deprotonated and will move into the aqueous layer as its carboxylate salt. The amino group will remain protonated if a weak base is used. Separate the aqueous layer containing the product.
-
Precipitation of the Product: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1 M HCl) until the product precipitates out.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and dry.
Visualizations
References
Technical Support Center: 4-Amino-2-bromobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Amino-2-bromobenzoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The primary side products in reactions with this compound arise from three main pathways: decarboxylation, dimerization (self-condensation), and reactions involving the amino group. The specific side products and their prevalence are highly dependent on the reaction conditions such as temperature, pH, and the reagents used.
Q2: How can I minimize decarboxylation of this compound during my reaction?
A2: Decarboxylation, the loss of CO2 to form 3-bromoaniline, is a common side reaction, particularly under acidic conditions and at elevated temperatures.[1] To minimize this, it is advisable to use milder reaction conditions. If possible, conduct the reaction at or below room temperature and avoid prolonged exposure to strong acids.
Q3: What causes the formation of dimers or oligomers, and how can I prevent it?
A3: Dimerization, or self-condensation, can occur through the formation of an amide bond between the amino group of one molecule and the carboxylic acid of another. This is especially prevalent in amide coupling reactions if the carboxylic acid is activated before the intended amine nucleophile is added. To prevent this, a controlled addition of the coupling agent or protection of the amino group is recommended.
Q4: Can the amino group of this compound participate in side reactions?
A4: Yes, the amino group is nucleophilic and can undergo several unwanted reactions. These include N-acylation during amide coupling reactions, and diazotization in the presence of nitrous acid, which can lead to a variety of subsequent products. Protecting the amino group with a suitable protecting group (e.g., Boc or Fmoc) is a common strategy to prevent these side reactions.[2]
Troubleshooting Guides
Issue 1: Presence of 3-bromoaniline as a major byproduct.
-
Potential Cause: Decarboxylation of this compound.[1]
-
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature. If the protocol calls for heating, try running the reaction at a lower temperature for a longer duration.
-
pH Control: If acidic conditions are required, consider using a weaker acid or a buffered system to maintain a less acidic pH.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Issue 2: Formation of a high molecular weight, insoluble material.
-
Potential Cause: Dimerization or polymerization through self-condensation.
-
Troubleshooting Steps:
-
Order of Addition: In amide coupling reactions, pre-activate the carboxylic acid in the presence of the desired amine nucleophile, or add the activated this compound solution slowly to the amine.
-
Protecting Groups: Protect the amino group with a suitable protecting group (e.g., Boc-anhydride) before activating the carboxylic acid. The protecting group can be removed in a subsequent step.
-
Concentration: Run the reaction at a lower concentration to reduce the probability of intermolecular reactions.
-
Issue 3: Low yield in Suzuki coupling reactions with formation of 4-aminobenzoic acid.
-
Potential Cause: Protodebromination (dehalogenation) of the starting material or product. This can be promoted by the presence of the amino group.[3]
-
Troubleshooting Steps:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands which can favor the desired cross-coupling over dehalogenation.
-
Base Selection: Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
N-Protection: Protecting the amino group can significantly suppress dehalogenation.[3]
-
Quantitative Data on Side Product Formation
The following table summarizes potential side products and conditions that favor their formation. Quantitative data for this compound is limited in the literature; therefore, the provided percentages are often inferred from studies on isomeric or related compounds and should be considered as estimates.
| Reaction Type | Common Side Product | Structure | Conditions Favoring Formation | Estimated Yield (%) |
| General (at high temp/acidic pH) | 3-bromoaniline | High temperature (>100 °C), strong acidic conditions (pH < 2)[1] | 5-20% | |
| Amide Coupling | Dimer of this compound | Slow addition of amine after carboxylic acid activation | 10-30% | |
| Suzuki Coupling | 4-Aminobenzoic acid | Use of strong bases, non-optimal ligand choice[3] | 5-15% | |
| Suzuki Coupling | Homocoupling of boronic acid | Presence of oxygen, high temperature[3] | 5-10% |
Experimental Protocols
Protocol 1: Amide Coupling with Minimized Dimerization
This protocol describes a general procedure for coupling this compound with a primary amine using HATU as the coupling agent, with precautions to minimize self-condensation.
Materials:
-
This compound
-
Primary amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A troubleshooting workflow for identifying and addressing common side reactions.
Reaction Pathway for Dimerization
Caption: A simplified pathway showing the self-condensation of this compound to form a dimer.
References
Overcoming solubility issues with 4-Amino-2-bromobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for overcoming solubility challenges encountered with 4-Amino-2-bromobenzoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted aromatic compound. Its solubility is primarily dictated by the solvent's polarity and the pH of the solution. As a benzoic acid derivative with both an acidic carboxylic group and a basic amino group, it is generally more soluble in polar organic solvents compared to nonpolar ones. Its solubility in aqueous solutions is highly dependent on the pH.
Q2: In which organic solvents is this compound typically soluble?
Based on the behavior of structurally similar compounds, this compound is expected to be soluble in polar aprotic solvents. Commonly used solvents for dissolving this compound for synthetic reactions include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
It is expected to have moderate to sparing solubility in polar protic solvents such as ethanol and methanol.
Q3: How does pH influence the aqueous solubility of this compound?
The aqueous solubility of this compound is expected to be low at a neutral pH. However, its solubility can be significantly enhanced by adjusting the pH. In basic solutions, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, the amino group can be protonated. To increase its solubility in water, adjusting the pH to the basic range is a common and effective strategy.
Q4: Can heating be used to improve the solubility of this compound?
Yes, for many compounds, solubility increases with temperature. Gently heating the solvent while attempting to dissolve this compound can increase both the rate of dissolution and the total amount of solute that can be dissolved. However, it is critical to ensure the compound's thermal stability at the applied temperature to prevent degradation, especially if the solution is intended for a subsequent reaction.
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen organic solvent.
-
Verify Solvent Polarity: Ensure that a sufficiently polar organic solvent is being used. DMF and DMSO are recommended as starting points.
-
Increase Solvent Volume: The concentration of the solution might be too high. Try increasing the amount of solvent.
-
Apply Gentle Heat: While stirring, gently warm the mixture. Carefully monitor the temperature to avoid any potential decomposition of the compound.
-
Use Sonication: An ultrasonic bath can be used to provide energy to help break down the solute-solute interactions and promote dissolution.
Issue: The compound precipitates out of an aqueous solution.
-
Check and Adjust pH: Precipitation from an aqueous solution is often due to a change in pH. If the pH is near the isoelectric point of the molecule, its solubility will be at a minimum. To redissolve the compound, try adjusting the pH to a more acidic or basic range. For this particular compound, increasing the pH to the basic range to form the carboxylate salt is a good strategy.
Data Presentation
While precise quantitative solubility data for this compound is not extensively available in public literature, the following table provides a qualitative summary of its expected solubility in common laboratory solvents. This information is based on the known solubility of structurally analogous compounds.
| Solvent | Qualitative Solubility | Recommended Action for Dissolution |
| Water | Low at neutral pH | Increase pH to the basic range to form a soluble salt. |
| N,N-Dimethylformamide (DMF) | Generally Soluble | Gentle heating and stirring. |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | Gentle heating and stirring. |
| Ethanol | Sparingly to Moderately Soluble | Gentle heating and stirring. |
| Methanol | Sparingly to Moderately Soluble | Gentle heating and stirring. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (DMF)
This protocol describes the preparation of a stock solution of this compound in N,N-Dimethylformamide (DMF), a common solvent for organic reactions.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add approximately half of the final desired volume of DMF to the flask.
-
Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer at room temperature.
-
If the solid does not dissolve completely, gently warm the flask while continuing to stir. A water bath can be used for controlled heating.
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Add DMF to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Enhancing Aqueous Solubility through pH Adjustment
This protocol details the steps to increase the solubility of this compound in an aqueous medium by forming its soluble salt.
Materials:
-
This compound
-
Deionized water
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1 M Sodium Hydroxide (NaOH) solution
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pH meter or pH indicator strips
-
Beaker and magnetic stir bar
-
Magnetic stir plate
Procedure:
-
Suspend the desired amount of this compound in a beaker containing the desired volume of deionized water.
-
Place a magnetic stir bar in the beaker and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
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Monitor the pH of the solution continuously using a pH meter or pH strips.
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Continue adding the NaOH solution until the solid completely dissolves. The pH of the resulting solution will be in the basic range.
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Record the final pH of the solution.
Visualizations
Experimental Workflow for Solubilization
Caption: General workflow for dissolving this compound.
Signaling Pathway: Role in Peptide Synthesis
Caption: Incorporation of this compound in peptide synthesis.
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-bromobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 4-Amino-2-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically starts from 4-aminobenzoic acid. The key challenge is to control the regioselectivity of the bromination to favor substitution at the C2 position, ortho to the activating amino group.
Q2: How can I minimize the formation of the major di-brominated by-product, 4-Amino-2,6-dibromobenzoic acid?
A2: Over-bromination is a common issue due to the strong activating effect of the amino group. To minimize the formation of di-brominated by-products, you should carefully control the reaction stoichiometry, using a precise 1:1 molar ratio of the substrate to the brominating agent.[1] Additionally, performing the reaction at a lower temperature (e.g., 0-5°C) can help to improve selectivity for mono-bromination.[1] Portion-wise addition of the brominating agent can also help maintain its low concentration and reduce the likelihood of a second bromination.[1]
Q3: My reaction is not proceeding to completion. What should I do?
A3: If the reaction is incomplete, first ensure that your brominating agent (e.g., N-Bromosuccinimide) is fresh and has been stored correctly.[1] You can try increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC).[1] While room temperature is often sufficient, gentle heating might be necessary in some cases.[1]
Q4: The isolated product is colored. How can I decolorize it?
A4: The presence of color often indicates impurities or oxidation by-products.[1] An effective method for purification is recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.[1] You can also treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[1]
Q5: What are the best methods for purifying the final product?
A5: Besides recrystallization, pH-controlled precipitation can be an effective purification strategy. By exploiting the solubility differences of the desired product and impurities at different pH values, selective crystallization can be achieved.[2] For instance, dissolving the crude product in an aqueous base and then carefully re-precipitating the acid by adjusting the pH can help remove non-acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the brominating agent is fresh and increase the reaction time, monitoring by TLC. Gentle heating may be required.[1] |
| Product loss during workup. | Ensure complete precipitation of the product. Use an appropriate solvent for any extractions to minimize loss in the aqueous layer.[1] | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction conditions favor multiple bromination sites. | Protect the amino group as an acetamide before bromination to direct substitution. This will require an additional deprotection step. |
| Reaction temperature is too high. | Maintain a low reaction temperature (0-5°C) to enhance selectivity.[1] | |
| Formation of Di-brominated By-product | Over-bromination due to the highly activating amino group.[1] | Use a precise 1:1 molar ratio of substrate to brominating agent.[1] Add the brominating agent slowly in portions.[1] |
| Presence of Unreacted Starting Material | Insufficient amount of brominating agent. | Ensure the molar ratio of the brominating agent to the starting material is at least 1:1.[1] |
| Deactivation of the brominating agent. | Use a fresh batch of the brominating agent.[1] | |
| Product is Colored (Not white to light yellow) | Presence of impurities or oxidation by-products.[1] | Recrystallize the product from an ethanol/water or methanol/water mixture.[1] Treat the crude solution with activated charcoal before recrystallization.[1] |
Experimental Protocols
Protocol 1: Bromination of 4-Aminobenzoic Acid using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the bromination of activated aromatic compounds.[1]
Materials:
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4-Aminobenzoic acid
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N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF)
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Ice-cold water
-
Ethanol/water for recrystallization
Procedure:
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Dissolve 1 equivalent of 4-Aminobenzoic acid in DMF in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
-
Slowly add 1.05 equivalents of NBS portion-wise, ensuring the temperature remains below 5°C.[1]
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]
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Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.[1]
Protocol 2: Bromination using Ammonium Bromide and Hydrogen Peroxide
This protocol provides an alternative method for the bromination of 4-aminobenzoic acid.[1]
Materials:
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4-Aminobenzoic acid
-
Acetic acid
-
Ammonium bromide
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Hydrogen peroxide (30% solution)
-
Water
Procedure:
-
In a flask, dissolve 4-Aminobenzoic acid in acetic acid.
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Add ammonium bromide to the solution and stir until it dissolves.[1]
-
Slowly add hydrogen peroxide dropwise to the mixture at room temperature.[1]
-
Stir the reaction mixture for 3 hours at room temperature.[1]
-
Monitor the reaction by TLC.
-
Upon completion, add water to induce precipitation.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product if necessary.[1]
Data Presentation
Table 1: Comparison of Bromination Methods for Aminobenzoic Acids
| Parameter | Method 1: NBS in DMF | Method 2: NH₄Br/H₂O₂ in Acetic Acid |
| Brominating Agent | N-Bromosuccinimide | In situ generated Br₂ |
| Solvent | Dimethylformamide (DMF) | Acetic Acid |
| Temperature | 0°C to Room Temperature[1] | Room Temperature[1] |
| Reaction Time | 12-16 hours[1] | 3 hours[1] |
| Key Advantages | Good for selective bromination. | Environmentally benign approach.[3] |
| Potential Issues | Requires careful temperature control to avoid over-bromination. | May have lower regioselectivity. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis optimization.
Caption: Simplified mechanism for electrophilic aromatic bromination.
References
Technical Support Center: Purification of 4-Amino-2-bromobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Amino-2-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities may include:
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Isomeric Impurities: Positional isomers are common byproducts, with 2-Amino-5-bromobenzoic acid being a significant isomeric impurity that can be challenging to separate due to similar physical properties.[1]
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Over-brominated Species: The presence of a strongly activating amino group on the benzene ring can lead to the formation of di- or tri-brominated species, such as 4-Amino-2,6-dibromobenzoic acid.
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Unreacted Starting Materials: If the reaction does not go to completion, the starting materials, such as 4-aminobenzoic acid, may be present in the crude product.
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Reagent and Solvent Residues: Residual reagents from the synthesis, like N-bromosuccinimide (NBS) which can leave behind succinimide, and solvents used in the reaction or workup (e.g., DMF, acetic acid) can also be present.[2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid technique for monitoring the purification process. A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the desired product from its impurities. Visualization of the spots can be achieved under UV light or by using a staining reagent like ninhydrin, which is specific for compounds with amino groups.
Q3: Which purification technique is most suitable for my crude sample?
A3: The choice of purification technique depends on the nature and quantity of the impurities present in your crude this compound.
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Recrystallization: This is an effective method for removing small amounts of impurities, especially if the desired compound is highly crystalline.
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Column Chromatography: This technique is ideal for separating mixtures with components of varying polarities. It is particularly useful for removing less polar starting materials or more polar byproducts.
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Acid-Base Extraction: This method can be employed to separate acidic or basic impurities from the desired product.
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pH-Mediated Crystallization: This is a specific and effective technique for separating this compound from its isomer, 2-amino-5-bromobenzoic acid.[1]
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
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Cause: The chosen solvent may not be appropriate for this compound at the temperature used. Due to its polar amino and carboxylic acid groups, it generally shows better solubility in polar organic solvents.
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Solution: Consider using polar solvents such as ethanol, methanol, or a solvent mixture like ethanol/water.[3] For compounds with both polar and non-polar characteristics, a mixed solvent system can be effective. Also, ensure a sufficient volume of hot solvent is being used; add it portion-wise until the solid dissolves.
Problem 2: Crystals do not form upon cooling.
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Cause: The solution may be too dilute (excess solvent was used), or the cooling process might be too rapid. Supersaturation without nucleation can also be a factor.
-
Solution:
-
Concentrate the solution: Reheat the solution to evaporate some of the solvent and then allow it to cool again.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure this compound.
-
Problem 3: The recrystallized product is colored.
-
Cause: Colored impurities may be co-crystallizing with the product.
-
Solution: Before the hot filtration step of recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Use activated charcoal sparingly as it can also adsorb the desired product.
Column Chromatography
Problem 1: Poor separation of the desired compound from an impurity.
-
Cause: The polarity of the eluent may not be optimal for separating the components.
-
Solution: A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. Monitor the fractions using TLC to identify the optimal solvent composition for separation.
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent may be too non-polar, or the compound might be interacting strongly with the stationary phase (e.g., silica gel, which is acidic).
-
Solution: Gradually increase the polarity of the mobile phase. If the compound is still retained, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent can help to elute highly polar or acidic compounds.
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Compounds
| Solvent | Qualitative Solubility | Remarks |
| Water | Low at neutral pH | Solubility increases significantly with changes in pH.[4] |
| Ethanol | Sparingly to Moderately Soluble | A potential solvent for recrystallization.[4] |
| Methanol | Sparingly to Moderately Soluble | Another potential solvent for recrystallization.[4] |
| N,N-Dimethylformamide (DMF) | Generally Soluble | Often used as a reaction solvent.[4] |
| Dimethyl sulfoxide (DMSO) | Generally Soluble | Often used as a reaction solvent.[4] |
Note: This data is based on the structurally similar 4-Amino-3-bromobenzoic acid and serves as a starting point for solvent screening for this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system (e.g., ethanol/water). The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect the eluate in fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: pH-Mediated Separation of Isomers
This protocol is specifically for the separation of this compound from its isomer, 2-amino-5-bromobenzoic acid.[1]
-
Dissolution: Dissolve the isomeric mixture in an aqueous solution of ammonia to form the soluble ammonium salts.
-
Selective Precipitation: Carefully adjust the pH of the solution using a reagent like ammonium dihydrogen phosphate. This compound will selectively precipitate at a specific pH.
-
Isolation of this compound: Collect the precipitate by filtration. This can be further purified by recrystallization from a suitable solvent like ethanol to achieve higher purity.[1]
-
Recovery of 2-amino-5-bromobenzoic acid: The other isomer remains in the filtrate and can be recovered by further adjusting the pH or by solvent extraction.
Visualizations
Caption: A logical workflow for selecting a suitable purification method for this compound based on initial impurity analysis.
Caption: A troubleshooting flowchart for the common issue of crystal formation failure during recrystallization.
References
Technical Support Center: Recrystallization of 4-Amino-2-bromobenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 4-Amino-2-bromobenzoic acid via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] Based on the properties of similar amino and benzoic acid compounds, good starting points for solvent screening include ethanol, methanol, and water, or mixed solvent systems such as ethanol/water.[2] The choice of solvent can be critical, and small-scale trials are recommended to determine the most effective one for your specific sample.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities may include starting materials from the synthesis, by-products from side reactions, and residual solvents. For amino acids, it's also possible to have related isomers or salts formed during the synthesis process.[3][4]
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] Avoid excessively rapid cooling, as this can trap impurities and lead to the formation of smaller, less pure crystals. When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.[1][5]
Q4: My recrystallized product is still colored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many of the colored compounds. However, use it sparingly as it can also adsorb some of your desired product. A second recrystallization may also be necessary to remove persistent impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent : this compound possesses both polar (amino and carboxylic acid groups) and non-polar (brominated benzene ring) characteristics, which can make solvent selection challenging. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.
-
Insufficient Solvent : Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring.
Solution : If the compound remains insoluble, you may need to switch to a more polar solvent or use a mixed solvent system. For example, if you are using a non-polar solvent, try a more polar one like ethanol or methanol. A mixture of ethanol and water can also be effective.[2]
Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?
A2: "Oiling out" can occur for several reasons:
-
High Impurity Level : A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.[2]
-
Low Melting Point : Compounds with low melting points are prone to oiling out.[6]
-
Concentrated Solution : The compound may be coming out of a concentrated solution at a temperature above its melting point.[6]
Solutions :
-
Add More Solvent : Reheat the solution to redissolve the oil, then add more of the "good" solvent to decrease the saturation point. Allow it to cool slowly.[7]
-
Lower the Cooling Temperature : Try cooling the solution to a lower temperature more slowly.
-
Change Solvents : A different solvent or solvent pair may be necessary.
Q3: No crystals are forming upon cooling. What are the possible causes and solutions?
A3: The failure of crystals to form is a common issue in recrystallization.[8]
-
Excess Solvent : You may have used too much solvent, and the solution is not saturated enough for crystals to form.[8][9]
Solutions :
-
Induce Crystallization :
-
Scratching : Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][5]
-
Seeding : If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2][5]
-
-
Reduce Solvent Volume : If inducing crystallization doesn't work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2][7]
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent/Solvent System | Polarity | Suitability for this compound | Notes |
| Ethanol/Water | Polar | Potentially good | Ethanol acts as the primary solvent, and water as the anti-solvent. The ratio can be adjusted to achieve optimal crystallization. |
| Methanol/Water | Polar | Potentially good | Similar to ethanol/water, methanol is a good solvent for polar compounds. |
| Dichloromethane/Methanol | Bipolar | Potentially good | Dichloromethane can dissolve the non-polar part of the molecule, while methanol helps with the polar groups. This pair has been used for similar compounds.[8] |
| Ethyl Acetate/Hexane | Medium/Non-polar | Potentially good | Ethyl acetate is a moderately polar solvent, and hexane is a non-polar anti-solvent.[10] |
| Water | Very Polar | May be suitable | Due to the amino and carboxylic acid groups, water could be a suitable solvent, especially with pH adjustment.[4] |
General Experimental Protocol for Recrystallization
This protocol provides a general guideline. The specific solvent and volumes will need to be optimized for your particular sample.
-
Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent (or the "good" solvent of a pair) to the flask while gently heating and stirring until the solid is completely dissolved.[1]
-
-
Hot Filtration (if necessary) :
-
If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[11]
-
-
Crystallization :
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.[10]
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal recovery, cool the flask in an ice bath.[11]
-
-
Crystal Collection and Washing :
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
-
Drying :
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to 4-Amino-2-bromobenzoic Acid and Its Isomers for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 4-Amino-2-bromobenzoic acid and its positional isomers. As crucial building blocks in pharmaceutical and materials science research, the strategic placement of the amino and bromo substituents on the benzoic acid scaffold significantly influences the physicochemical properties, reactivity, and potential biological activity of these compounds. This document synthesizes available experimental data to offer an objective comparison for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The positional isomerism of the amino and bromo groups on the benzene ring leads to distinct physical and chemical properties. These differences, including melting point and solubility, are critical for reaction setup, purification, and formulation. While all isomers share the same molecular formula (C₇H₆BrNO₂) and molecular weight (216.03 g/mol ), their physical properties vary significantly.[1]
| Property | This compound | 2-Amino-3-bromobenzoic acid | 2-Amino-4-bromobenzoic acid | 2-Amino-5-bromobenzoic acid | 3-Amino-4-bromobenzoic acid | 4-Amino-3-bromobenzoic acid | 5-Amino-2-bromobenzoic acid |
| CAS Number | 2486-52-4[2] | 20776-51-6[3] | 20776-50-5[4] | 5794-88-7[5] | 2840-29-1[6] | 6311-37-1[7] | 2840-02-0[8] |
| Melting Point (°C) | Not Specified | 174-178[3] | 230-234[4] | 213-215 | 226-230[6] | 211-215[7] | 171-179[8] |
| Appearance | Solid | Solid[3] | Light yellow to white powder or crystalline solid[9] | Beige powder | Solid[6] | White to light yellow crystal powder | Solid[8] |
| Solubility | Not Specified | Not Specified | Slightly soluble in water[9] | Soluble in methanol and dimethyl sulfoxide[5] | Not Specified | Not Specified | Slightly soluble in water[8] |
Spectroscopic Data Summary
Spectroscopic techniques are essential for the identification and differentiation of these isomers. The relative positions of the functional groups lead to unique spectral fingerprints.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 4-Amino-3-bromobenzoic acid | 12.39 (br s, 1H, COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH₂) |
| 3-Amino-4-bromobenzoic acid | ~7.7 (d), ~7.5 (s), ~7.0 (d) (Signals for aromatic protons and NH₂ not explicitly assigned) |
| Other Isomers | Data not readily available in searched literature. |
All isomers are expected to show a prominent molecular ion peak in mass spectrometry, with a characteristic M+2 isotopic peak due to the presence of bromine.[4]
Synthesis and Reactivity
Aminobromobenzoic acids are valuable intermediates in organic synthesis. The relative positions of the electron-donating amino group and the electron-withdrawing bromo and carboxyl groups dictate the reactivity of the aromatic ring. A common synthetic route is the electrophilic bromination of the corresponding aminobenzoic acid.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of aminobromobenzoic acid isomers.
Caption: General synthesis workflow for aminobromobenzoic acid isomers.
Biological and Pharmacological Profile
The specific arrangement of functional groups is a key determinant of a molecule's biological activity, as it governs interactions with biological targets like enzymes and receptors. Consequently, isomers of aminobromobenzoic acid serve as precursors to different classes of bioactive molecules.
-
2-Amino-5-bromobenzoic acid is used in the synthesis of inhibitors for the hepatitis C virus (HCV) NS5b RNA polymerase and also shows plant growth-regulating properties.
-
3-Amino-4-bromobenzoic acid is a building block for creating anti-inflammatory and analgesic agents.
-
Many of these isomers are used as intermediates in the development of pharmaceuticals, agrochemicals, and dyes.
While direct comparative biological data for these specific parent isomers is limited, derivatives of aminobenzoic acids are known to be active in various signaling pathways. For instance, derivatives of aminobenzoic acids have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes and modulation of the MAPK and NF-κB signaling pathways.
Potential Signaling Pathway Involvement
The diagram below illustrates a simplified signaling pathway where derivatives of aminobenzoic acids may exert their effects.
Caption: Potential signaling pathway for aminobenzoic acid derivatives.
Experimental Protocols
Accurate characterization of aminobromobenzoic acid isomers is essential for their effective use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and purity of an aminobromobenzoic acid isomer.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the aminobromobenzoic acid isomer sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
The number of signals, their splitting patterns (multiplicity), and their integration values will correspond to the protons on the aromatic ring.
General Synthesis of 4-Amino-3-bromobenzoic acid from 4-Aminobenzoic acid
Method 1: Using N-Bromosuccinimide (NBS)
Materials:
-
4-aminobenzoic acid
-
N,N-dimethylformamide (DMF)
-
N-bromosuccinimide (NBS)
-
Water
Procedure:
-
Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of DMF in a reaction flask.
-
Add 100 mmol of NBS to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the mixture into 100 mL of water to precipitate the solid product.
-
Collect the product by filtration, wash with water, and dry under vacuum.
Method 2: Using Ammonium Bromide and Hydrogen Peroxide
Materials:
-
4-aminobenzoic acid
-
Ammonium bromide
-
Acetic acid
-
Hydrogen peroxide
Procedure:
-
In a flask, combine 4-aminobenzoic acid and ammonium bromide in acetic acid.
-
Stir the mixture at room temperature.
-
Add hydrogen peroxide dropwise to the mixture.
-
Continue stirring at room temperature for 3 hours.
-
Allow the precipitate to settle.
-
Filter the precipitate and wash with water.
-
The product can be further purified by recrystallization.
Isomer Selection Logic
The choice of a specific isomer is dictated by the desired substitution pattern in the final target molecule. The following diagram illustrates a logical workflow for selecting an appropriate isomer based on the synthetic goal.
Caption: Isomer selection workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-allylamide | C10H11BrN2O | CID 18551198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating the Structure of 4-Amino-2-bromobenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of 4-Amino-2-bromobenzoic acid derivatives, complete with experimental data and detailed protocols.
The arrangement of substituents on the benzene ring of this compound derivatives profoundly influences their chemical properties and biological activities. Therefore, rigorous structural confirmation is imperative. This guide focuses on the three primary analytical methods for unambiguous structure determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Best For |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry.[1] | Provides detailed information about the molecular skeleton in solution; non-destructive.[1] | Relatively low sensitivity; requires soluble samples.[1] | Determining the precise covalent structure and conformation in solution.[1] |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns.[1] | High sensitivity; requires very small sample amounts.[1] | Isomers can be difficult to distinguish; fragmentation can be complex to interpret.[1] | Rapidly confirming molecular weight and obtaining clues about substructures.[1] |
| X-ray Crystallography | Definitive 3D atomic arrangement in the solid state, bond lengths, bond angles, and crystal packing.[1] | Provides an unambiguous, high-resolution structure.[1] | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may differ from the solution conformation.[1] | Obtaining the absolute, three-dimensional structure of a molecule.[1] |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that are sensitive to the substitution pattern on the aromatic ring.[1][2]
¹H NMR Spectral Data of this compound and a Representative Derivative (400 MHz, DMSO-d₆)
| Compound | Aromatic-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | -NH₂ (ppm) | Other Protons (ppm) |
| This compound | 7.58 (d, J = 8.4 Hz, 1H, H-6), 6.85 (d, J = 2.0 Hz, 1H, H-3), 6.60 (dd, J = 8.4, 2.0 Hz, 1H, H-5) | 5.95 (s, 2H) | ~12.7 (s, br, 1H, -COOH) |
| Methyl 4-amino-2-bromobenzoate | 7.55 (d, J = 8.5 Hz, 1H, H-6), 6.82 (d, J = 2.1 Hz, 1H, H-3), 6.58 (dd, J = 8.5, 2.1 Hz, 1H, H-5) | 5.98 (s, 2H) | 3.78 (s, 3H, -OCH₃) |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1] |
¹³C NMR Spectral Data of this compound and a Representative Derivative (100 MHz, DMSO-d₆)
| Compound | Aromatic-C Chemical Shifts (δ, ppm) | -C=O (ppm) | Other Carbons (ppm) |
| This compound | 151.5 (C4), 133.2 (C6), 120.8 (C2), 116.5 (C5), 114.2 (C1), 112.8 (C3) | 168.2 | - |
| Methyl 4-amino-2-bromobenzoate | 151.2 (C4), 132.9 (C6), 121.1 (C2), 116.8 (C5), 113.9 (C1), 112.5 (C3) | 167.5 | 52.1 (-OCH₃) |
| Note: Data for the derivative is estimated based on typical chemical shifts of analogous compounds.[2] |
A consistent experimental methodology is crucial for obtaining high-quality, comparable NMR data.[2]
-
Sample Preparation : Weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-30 mg for ¹³C NMR.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1]
-
Data Acquisition (General Parameters for a 400 MHz Spectrometer) :
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through fragmentation analysis.[1] The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks separated by 2 m/z units, which is a key diagnostic feature.[1]
Expected Mass Spectrometry Data for this compound Derivatives
| Compound | Molecular Ion [M]⁺˙ (m/z) | Key Fragmentation Patterns |
| This compound | 215/217 | Loss of •OH (m/z 198/200), loss of •COOH (m/z 170/172), subsequent loss of Br•.[1] |
| Methyl 4-amino-2-bromobenzoate | 229/231 | Loss of •OCH₃ (m/z 198/200), loss of •COOCH₃ (m/z 170/172), subsequent loss of Br•.[1] |
| 4-Amino-2-bromobenzamide | 214/216 | Loss of •NH₂ (m/z 198/200), loss of •CONH₂ (m/z 170/172), subsequent loss of Br•.[1] |
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[1] Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.[1]
-
Data Acquisition : Introduce the sample into the ion source. Acquire the mass spectrum and analyze the molecular ion and fragmentation pattern.[1]
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional atomic arrangement of a molecule in the solid state.[1] This technique yields precise information on bond lengths, bond angles, and crystal packing.[1]
-
Crystal Growth : Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol) is a common method for growing single crystals.[1]
-
Data Collection : A single crystal of suitable size (typically 0.1-0.3 mm) is mounted on a goniometer and cooled under a stream of nitrogen.[1] The crystal is then placed in a diffractometer to collect diffraction data.
Visualizing the Workflow and Logic
To streamline the process of structural validation, a logical workflow is essential. The following diagrams illustrate the general experimental workflow and the key decision-making points in spectral interpretation.
Caption: General experimental workflow for structural validation.
References
The Biological Potential of 4-Amino-2-bromobenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of compounds derived from the versatile scaffold, 4-Amino-2-bromobenzoic acid. Due to a limited availability of comprehensive studies on a wide array of its direct derivatives in publicly accessible literature, this guide leverages experimental data from structurally similar aminobenzoic acid analogs to provide insights into their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Comparative Analysis of Biological Activity
The therapeutic potential of derivatives of this compound can be inferred from the biological activities of its close structural analogs. The introduction of various substituents on the aromatic ring and modifications at the amino and carboxylic acid groups significantly influence the pharmacological effects. This section presents quantitative data on the anticancer and antimicrobial activities of several classes of related compounds.
Anticancer Activity of Structurally Related Compounds
Derivatives of aminobenzoic acids have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various analogs against several human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 7a (a 2-(4-bromobenzyl) tethered derivative) | FaDu (Head and Neck) | 1.73 | [1] |
| 4-Anilinoquinazoline | Compound 6m | HepG2 (Liver) | 8.3 | |
| 4-Amino-3-chloro benzoate ester | Compound N5a | A549 (Lung) | 1.23 ± 0.11 | [2] |
| HepG2 (Liver) | 2.45 ± 0.18 | [2] | ||
| HCT-116 (Colon) | 3.12 ± 0.25 | [2] | ||
| 4-Methylbenzamide | Compound 7 | K562 (Leukemia) | 2.27 | [3] |
| HL-60 (Leukemia) | 1.42 | [3] | ||
| Compound 10 | K562 (Leukemia) | 2.53 | [3] | |
| HL-60 (Leukemia) | 1.52 | [3] | ||
| 4-Aminoantipyrine-based Heterocycle | Compound 14 (iodophenyl derivative) | MCF7 (Breast) | 30.68 | [4] |
| Compound 13 (bromophenyl derivative) | MCF7 (Breast) | 43.41 | [4] |
Antimicrobial Activity of Structurally Related Compounds
Schiff bases and other derivatives of aminobenzoic acids have demonstrated notable activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key metric for assessing this activity.
| Compound Class | Specific Derivative/Condition | Bacterial Strain | MIC | Reference |
| Schiff Bases from 4-Aminobenzoic Acid | 4-[(2-chlorobenzylidene)amino]benzoic acid (in 1,4-dioxane) | Escherichia coli | - | [5][6] |
| 4-[(furan-2-ylmethylene)amino]benzoic acid (in 1,4-dioxane) | Escherichia coli | - | [5][6] | |
| 4-[(3-nitrobenzylidene)amino]benzoic acid (in DMSO) | Staphylococcus aureus | - | [5][6] | |
| Schiff Bases from 4-Aminobenzoic Acid | (E)-4-(2-Hydroxybenzylidenamino)benzoic acid | - | - | [7] |
| Schiff Base Metal Complexes from 4-amino-2-hydroxybenzoic acid | Co(II) and Ni(II) complexes | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Showed higher activity than the free Schiff base | [8] |
Note: Specific MIC values were not consistently provided in the search results in a comparable format.
Key Signaling Pathways and Experimental Workflows
The biological effects of these compounds are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a key pathway implicated in cancer and a general workflow for screening potential anticancer compounds.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments commonly cited in the evaluation of the biological activities of aminobenzoic acid derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and a standard drug (e.g., Erlotinib)
Procedure:
-
Cell Seeding: Seed human cancer cell lines into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or the standard drug and incubate for 72 hours.[2]
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding DMSO to each well.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.
-
IC50 Determination: The concentration of the test compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[2]
Antimicrobial Susceptibility Testing (Agar Ditch Method)
This method is used to evaluate the antibacterial activity of synthesized compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO, 1,4-dioxane)
Procedure:
-
Media Preparation: Prepare nutrient agar and pour it into sterile petri dishes.
-
Bacterial Inoculation: Once the agar has solidified, spread a standardized inoculum of the test bacteria over the surface of the agar.
-
Ditch Creation: A ditch is made in the center of the agar plate.
-
Compound Application: Fill the ditch with a solution of the test compound at a known concentration.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the ditch where bacterial growth is prevented).[5][6]
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase domain
-
Specific substrate (e.g., synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds and a standard inhibitor (e.g., Erlotinib)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme and its substrate in a kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.
-
IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.[2]
References
- 1. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. irespub.com [irespub.com]
A Comparative Guide to Catalysts for Reactions of 4-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance Supported by Experimental Data.
The functionalization of 4-Amino-2-bromobenzoic acid and its isomers is a critical step in the synthesis of numerous pharmaceutical intermediates and complex organic molecules. The selection of an appropriate catalyst for C-N (amination) and C-C (cross-coupling) bond formation is paramount, directly influencing reaction efficiency, yield, purity, and overall process viability. This guide provides a detailed comparison of the two primary catalytic systems employed for these transformations: Copper-based and Palladium-based catalysts.
Note on Available Data: Direct comparative studies on this compound are limited in published literature. The data presented below is compiled from studies on structurally similar isomers, such as 2-Amino-4-bromobenzoic acid, 4-Amino-3-bromobenzoic acid, and other bromobenzoic acids. These examples serve as a strong predictive benchmark for catalyst performance and reaction conditions applicable to the target molecule.
Performance Benchmark of Catalytic Systems
The choice between a copper-based and a palladium-based system often depends on the specific transformation desired (e.g., amination vs. aryl-aryl coupling), cost considerations, and sensitivity of the substrates. Palladium catalysts are renowned for their high activity and broad scope in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, while copper catalysts, used in Ullmann-type reactions, offer a more cost-effective, albeit often more thermally demanding, alternative for C-N bond formation.[1][2]
Table 1: Comparative Performance of Catalyst Systems for Aminobenzoic Acid Reactions
| Catalyst System | Reaction Type | Starting Material (Example) | Product (Example) | Yield (%) | Time (h) | Temp (°C) | Key Conditions & Reagents |
| Copper-Based | Ullmann Amination | 2,5-dibromobenzoic acid & Aniline | N-phenyl-5-bromoanthranilic acid | 94 | 24 | 130 | Cu powder (9 mol%), Cu₂O (4 mol%), K₂CO₃, 2-ethoxyethanol[1] |
| Palladium-Based | Buchwald-Hartwig Amination | 2-Bromo-3-methylbenzoic acid deriv. & Amine | N-Aryl-3-methylanthranilic acid | Moderate to High | 12 | 100 | Pd₂(dba)₃, BINAP, NaOtBu, Toluene[1] |
| Palladium-Based | Suzuki Coupling | 4-Bromobenzothiazole & Arylboronic acid | 4-Arylbenzothiazole | >95 | 12 | 100 | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O[3] |
| Palladium-Based | Suzuki Coupling | 4-Amino-3-bromobenzoic acid & Arylboronic acid | 4-amino-3-arylbenzoic acid | ~85 | 12 | 100 | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane[3] |
In-Depth Experimental Protocols
The following protocols are representative methodologies for palladium-catalyzed and copper-catalyzed reactions. They are based on established procedures for structurally similar molecules and can be adapted for this compound with appropriate optimization.[1][3]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation between an aryl bromide and an arylboronic acid, a cornerstone reaction in modern organic synthesis.[3]
Objective: To synthesize a 4-amino-2-aryl-benzoic acid derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[3]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[3]
-
Solvent (e.g., degassed 1,4-Dioxane/Water mixture (4:1))[3]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.[3]
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.[3]
-
Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Copper-Catalyzed Ullmann-Type Amination
This protocol details a chemo- and regioselective copper-catalyzed method for C-N bond formation, notable for its high yields and lack of need for carboxylic acid protection.[1][5]
Objective: To synthesize an N-aryl-4-amino-2-bromobenzoic acid derivative.
Materials:
-
This compound (8.8 mmol, 1.0 eq)
-
Aromatic amine (e.g., Aniline, 1.05 eq)[1]
-
Copper (Cu) powder (9 mol%)[1]
-
Copper(I) oxide (Cu₂O) (4 mol%)[1]
-
Potassium carbonate (K₂CO₃) (1.0 eq)[1]
-
2-ethoxyethanol (solvent)[1]
-
Inert gas (Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the aromatic amine, potassium carbonate, copper powder, and copper(I) oxide in 2-ethoxyethanol.[1]
-
Purge the vessel with nitrogen and heat the mixture to 130 °C for 24 hours under a nitrogen atmosphere.[1]
-
Monitor the reaction for completion using TLC.
-
After cooling, pour the reaction mixture into water and add decolorizing charcoal.
-
Filter the mixture through Celite.
-
Acidify the filtrate with diluted HCl to precipitate the crude product.[1]
-
For further purification, the residue can be dissolved in a 5% aqueous Na₂CO₃ solution and re-precipitated.[1]
Visualizing Workflow and Catalyst Selection
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow and the logical considerations for catalyst selection.
Caption: Experimental workflow for catalyst performance benchmarking.
Caption: Logical relationship of catalyst selection criteria.
References
A Comparative Guide to Alternative Synthetic Routes for 4-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
4-Amino-2-bromobenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the aromatic ring offers multiple reactive sites for molecular elaboration. This guide provides a comparative analysis of two distinct synthetic pathways to this compound, offering experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific applications.
Comparison of Synthetic Strategies
Two primary strategies for the preparation of this compound are detailed below. The first is a multi-step synthesis commencing from toluene, involving nitration, bromination, oxidation, and a final reduction. The second approach involves the direct, regioselective bromination of 4-aminobenzoic acid.
| Parameter | Route 1: Multi-step Synthesis from Toluene | Route 2: Direct Bromination of 4-Aminobenzoic Acid |
| Starting Material | Toluene | 4-Aminobenzoic acid |
| Key Reactions | Nitration, Bromination, Oxidation, Reduction | Electrophilic Aromatic Bromination |
| Reagents | Nitric acid, Sulfuric acid, Bromine, Iron(III) bromide, Potassium permanganate, Tin(II) chloride | N-Bromosuccinimide, Acetic acid |
| Reported Yield | Overall yield is dependent on four steps; the final reduction step has a reported yield of approximately 85%. | Not explicitly reported for the 2-bromo isomer, selectivity is key. |
| Purity | Requires purification at multiple stages. | Requires careful control of reaction conditions to ensure regioselectivity and minimize isomeric impurities. |
| Reaction Time | Multi-day synthesis | Potentially shorter reaction time. |
| Advantages | Utilizes a readily available and inexpensive starting material. Well-established reaction types. | Fewer synthetic steps, potentially more atom-economical. |
| Disadvantages | Longer reaction sequence, use of strong oxidizing and reducing agents, multiple intermediate purifications. | Potential for the formation of isomeric byproducts (e.g., 3-bromo and 3,5-dibromo isomers), requiring careful optimization and purification. |
Synthetic Route Diagrams
To visualize the synthetic pathways, the following diagrams have been generated.
Experimental Protocols
Route 1: Multi-step Synthesis from Toluene
This synthesis involves four sequential steps starting from toluene.
Step 1: Nitration of Toluene to 4-Nitrotoluene Toluene is nitrated using a mixture of nitric acid and sulfuric acid to yield primarily 4-nitrotoluene.
Step 2: Bromination of 4-Nitrotoluene to 2-Bromo-4-nitrotoluene 4-Nitrotoluene is then brominated using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The directing effects of the methyl and nitro groups favor the formation of 2-bromo-4-nitrotoluene.
Step 3: Oxidation of 2-Bromo-4-nitrotoluene to 2-Bromo-4-nitrobenzoic acid The methyl group of 2-bromo-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[1]
-
Materials: 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol), pyridine (20 mL), water (40 mL), potassium permanganate (19.0 g, 120 mmol), 6N hydrochloric acid, ethyl acetate, chloroform, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of 2-bromo-4-nitrotoluene in pyridine and water is heated to 70°C.[1]
-
Potassium permanganate is added portion-wise over 40 minutes, and the mixture is refluxed for 8 hours.[1]
-
The resulting suspension is filtered while hot.[1]
-
The filtrate is acidified with 6N hydrochloric acid to a pH < 2 under ice bath cooling to precipitate the crude product.[1]
-
The filtrate from the initial filtration is extracted with ethyl acetate and chloroform. The combined organic phases are dried and concentrated to yield a second batch of the product.[1]
-
A total yield of 66% is reported for this step.[1]
-
Step 4: Reduction of 2-Bromo-4-nitrobenzoic acid to this compound The final step is the reduction of the nitro group to an amino group. A common method for this transformation is the use of tin(II) chloride in hydrochloric acid.
-
Materials: 2-bromo-4-nitrobenzoic acid, concentrated hydrochloric acid, tin(II) chloride dihydrate.
-
Procedure: (A representative procedure for nitro group reduction)
-
2-bromo-4-nitrobenzoic acid is suspended in concentrated hydrochloric acid.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added dropwise with stirring.
-
The reaction mixture is heated, typically at reflux, for several hours until the reduction is complete (monitored by TLC).
-
After cooling, the resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization. A yield of approximately 85% can be expected for this step.
-
Route 2: Direct Bromination of 4-Aminobenzoic Acid
This route aims to achieve the synthesis in a single step through regioselective bromination.
-
Materials: 4-Aminobenzoic acid, N-Bromosuccinimide (NBS), glacial acetic acid.
-
Procedure:
-
Dissolve 4-aminobenzoic acid in glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the solution. The use of a slight excess of the aminobenzoic acid might be beneficial to suppress di-substitution.
-
Stir the reaction mixture at room temperature. The reaction progress should be carefully monitored by TLC to avoid the formation of over-brominated byproducts.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification by recrystallization may be necessary to separate the desired 2-bromo isomer from other potential isomers.
-
Logical Workflow for Route Selection
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the purification capabilities at hand.
References
Spectroscopic Data Cross-Reference: A Comparative Guide to 4-Amino-2-bromobenzoic Acid and its Isomers
For researchers and professionals in drug development and chemical synthesis, accurate identification and characterization of molecules are paramount. This guide provides a comparative analysis of spectroscopic data for 4-Amino-2-bromobenzoic acid, alongside its structural isomer 2-Amino-4-bromobenzoic acid and the related compound 4-Aminobenzoic acid. By cross-referencing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate unambiguous compound identification and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment | Solvent |
| This compound | Data not readily available in searched literature. | - |
| 2-Amino-4-bromobenzoic acid | 7.65 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 5.80 (s, 2H, -NH₂) | DMSO-d₆ |
| 4-Aminobenzoic acid | 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 11.91 (s, 1H, -COOH), 5.82 (s, 2H, -NH₂)[1] | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Solvent |
| This compound | Data not readily available in searched literature. | - |
| 2-Amino-4-bromobenzoic acid | Data not readily available in searched literature. | - |
| 4-Aminobenzoic acid | 167.9, 153.5, 131.7, 117.3, 113.0[1] | DMSO-d₆ |
Table 3: IR Spectral Data
| Compound | Absorption Bands (cm⁻¹) | Assignment |
| This compound | Predicted: 3400-3200, 3300-2500, ~1700, ~1250, ~800-600 | N-H stretch, O-H stretch, C=O stretch, C-O stretch, C-Br stretch |
| 2-Amino-4-bromobenzoic acid | Experimental data available but specific values not listed in search results. | - |
| 4-Aminobenzoic acid | Experimental data available from NIST, specific peak values require database access.[2] | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragments (m/z) | Ionization Method |
| This compound | 216.03 g/mol [3] | Predicted: [M]⁺ at 215/217, loss of COOH, loss of Br | EI/ESI |
| 2-Amino-4-bromobenzoic acid | 216.03 g/mol [4] | Predicted: [M]⁺ at 215/217, loss of COOH, loss of Br | EI/ESI |
| 4-Aminobenzoic acid | 137.14 g/mol | Experimental data available from NIST, specific fragment values require database access.[2] | EI |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and identify characteristic fragmentation patterns.
Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates a logical workflow for the cross-referencing and verification of spectroscopic data for a chemical compound.
References
Benchmarking the Performance of 4-Amino-2-bromobenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutic agents. 4-Amino-2-bromobenzoic acid and its derivatives represent a class of compounds with significant potential, offering a versatile platform for the synthesis of diverse and biologically active molecules. This guide provides an objective comparison of the performance of this compound derivatives with alternative compounds, supported by experimental data from closely related analogues, to inform research and development efforts.
While direct comparative studies on this compound derivatives are not extensively available in publicly accessible literature, this guide leverages data from its isomers and other halogenated aminobenzoic acids to project its likely physicochemical properties, reactivity, and biological activities.
Physicochemical Properties: A Comparative Overview
The positioning of the amino, bromo, and carboxylic acid groups on the benzoic acid ring significantly influences the physicochemical properties of the molecule, which in turn affect its reactivity, solubility, and formulation characteristics.[1] The following table summarizes the key physicochemical properties of this compound and several of its positional isomers.
| Property | This compound | 2-Amino-4-bromobenzoic acid | 2-Amino-5-bromobenzoic acid | 3-Amino-4-bromobenzoic acid | 5-Amino-2-bromobenzoic acid |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₆BrNO₂ | C₇H₆BrNO₂ | C₇H₆BrNO₂ | C₇H₆BrNO₂ |
| Molecular Weight ( g/mol ) | 216.03 | 216.03 | 216.03 | 216.03 | 216.03 |
| CAS Number | 2486-52-4[1] | 20776-50-5[1] | 5794-88-7[1] | 2840-29-1[1] | 2840-02-0[1] |
| Melting Point (°C) | Not available | 230-234[1] | 213-215[1] | Not available | Not available |
| Appearance | Solid | Light yellow powder[2] | Solid | Solid | Solid |
Synthetic Reactivity and Derivatization Potential
The presence of amino, carboxylic acid, and bromo functionalities makes this compound a versatile building block in organic synthesis.[2] Derivatization at these sites allows for the modulation of physicochemical properties to optimize drug-like characteristics.[3]
Esterification and Amide Coupling
The carboxylic acid group can be readily converted to esters and amides to enhance properties like lipophilicity and metabolic stability.[3] Amide bond formation is a cornerstone of medicinal chemistry, and amide derivatives of aminobenzoic acids are widely investigated for various therapeutic applications, including as anticancer agents.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is particularly useful for engaging in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.[4][5] These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular architectures. Generally, aryl bromides are more reactive than aryl chlorides in these transformations, often allowing for milder reaction conditions.[5]
Synthetic derivatization pathways for this compound.
Biological Activity and Therapeutic Potential
Derivatives of aminobenzoic acids have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6][7]
Anticancer Activity
Several derivatives of aminobenzoic acids have demonstrated potential as anticancer agents. For instance, a series of 4-amino-3-chloro benzoate ester derivatives were investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] One derivative, N5a, showed superior cytotoxic effects against lung, liver, and colon cancer cell lines compared to the established EGFR inhibitor Erlotinib.[8]
Comparative Cytotoxicity Data (IC50, µM) of a 4-amino-3-chloro benzoate ester derivative (N5a) vs. Erlotinib [8]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Comparative EGFR Kinase Inhibitory Activity (IC50, µM) [8]
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
The mechanism of action for some anticancer derivatives involves the inhibition of protein kinases that are crucial for cellular signaling pathways, such as the PI3K/AKT or MAPK/ERK pathways, which are often dysregulated in cancer.[2]
Inhibition of the EGFR signaling pathway by a 4-aminobenzoic acid derivative.
Anti-inflammatory Activity
Derivatives of aminobenzoic acids have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] For example, a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated cells.[6] Some derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Antimicrobial Activity
Historically, derivatives of 4-aminobenzoic acid (PABA) have been investigated for their antibacterial properties, most notably as sulfonamides that interfere with folate synthesis in bacteria.[6] More recent studies on Schiff base derivatives of PABA have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[6][10] The introduction of a bromine atom in the this compound structure may enhance its antibacterial potential.[6] Some aminobenzoic acid derivatives have been found to act by binding to the bacterial ribosome, specifically the 50S subunit, thereby inhibiting protein synthesis.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of aminobenzoic acid derivatives.
General Procedure for Suzuki Cross-Coupling
This protocol is representative of the conditions that would be used for the derivatization of this compound via a Suzuki coupling reaction.[5]
-
To a reaction vessel, add the this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the solvent (e.g., a mixture of toluene and water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq).
-
Heat the reaction mixture with stirring. A temperature of 80-100 °C is typically sufficient for aryl bromides.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Experimental workflow for a Suzuki cross-coupling reaction.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[8]
-
Cell Seeding : Seed cancer cells (e.g., A549, HepG2, or HCT-116) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a standard drug (e.g., Erlotinib) and incubate for 72 hours.
-
MTT Addition : After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Dissolve the resulting formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination : Calculate the percentage of cell viability for each compound concentration relative to untreated control cells, and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the resulting dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of EGFR.[8]
-
Reaction Mixture Preparation : Prepare a reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Compound Addition : Add the test compounds at various concentrations to the reaction mixture.
-
Kinase Reaction : Initiate the kinase reaction by the addition of ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection : Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination : Calculate the percentage of inhibition for each compound concentration, and determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound and its derivatives are a promising class of compounds for drug discovery and development. Their versatile chemical nature allows for the synthesis of a wide array of molecules with potential therapeutic applications in oncology, inflammation, and infectious diseases. While direct comparative performance data for this specific scaffold is limited, the information gathered from its isomers and other halogenated aminobenzoic acids provides a strong foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the full potential of this valuable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Application of 4-Amino-2-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of foundational building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Substituted aminobenzoic acids are of significant interest due to their prevalence in biologically active molecules. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Amino-2-bromobenzoic acid in synthesis, comparing its performance and economic viability against key halogenated alternatives. This analysis is supported by representative experimental data to inform strategic decisions in research and development.
Executive Summary
This compound is a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. Its unique 2,4-substitution pattern, featuring an amino group, a carboxylic acid, and a bromine atom, provides multiple strategic points for chemical modification. The bromine atom, in particular, serves as a versatile reactive handle for functionalization via transition metal-catalyzed cross-coupling reactions. However, the cost and reactivity of this starting material necessitate a careful evaluation of its benefits against structurally similar and potentially more economical alternatives, such as 4-Amino-2-chlorobenzoic acid and 4-Amino-2-iodobenzoic acid. This guide explores the synthetic utility and cost-benefit profile of these key reagents.
Cost and Performance Comparison
To provide a clear and objective comparison, the following tables summarize key quantitative data for this compound and its selected alternatives. The data has been compiled from various chemical suppliers and representative data from published literature on analogous compounds.
Table 1: Cost Comparison of 4-Amino-2-halogenated-benzoic Acids
| Compound | CAS Number | Representative Supplier(s) | Purity | Price (USD) |
| This compound | 2486-52-4 | BLD Pharm, Pharmaffiliates | >97% | Price on Request |
| 4-Amino-2-chlorobenzoic acid | 2457-76-3 | Sigma-Aldrich, Oakwood Chemical | >97% | ~$70 / 5g |
| 4-Amino-2-iodobenzoic acid | 73655-51-3 | Smolecule, P&S Chemicals | >95% | Price on Request |
Note: Prices are approximate, based on 2025 catalog data for research quantities, and may vary significantly based on supplier, purity, and order volume.
Table 2: Performance in a Representative Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | This compound | 4-Amino-2-chlorobenzoic acid | 4-Amino-2-iodobenzoic acid |
| Relative Reactivity | Good | Moderate | Excellent |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(OAc)₂ with specialized ligands | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Reaction Time | 12 - 24 hours[1] | Longer times or harsher conditions may be needed | Shorter times, milder conditions possible[2] |
| Reported Yield Range | Typically >90%[1][3] | Variable, often lower than bromo/iodo analogs | Typically >95%[2] |
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Decision workflow for selecting the appropriate aryl halide starting material.
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
Relevant Signaling Pathway
Derivatives of aminobenzoic acids are often developed as kinase inhibitors. These molecules can interfere with critical cell signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/AKT signaling pathway, a common target in drug development.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and optimizing synthetic methods. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from procedures for structurally similar aryl bromides.[1]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Disclaimer: This protocol is a general procedure for the Suzuki coupling of an aryl bromide analogous to this compound. Optimization may be required for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the final biaryl product.
Cost-Benefit Analysis
The choice between this compound and its chloro- or iodo-analogs is a multifactorial decision that hinges on a balance of reactivity, cost, and the specific requirements of the synthetic target.
-
4-Amino-2-iodobenzoic acid: This reagent offers the highest reactivity, allowing for milder reaction conditions and potentially shorter reaction times. This can be advantageous for sensitive substrates or when high throughput is required. However, iodoarenes are typically the most expensive halogenated starting materials, making them better suited for small-scale synthesis or when maximizing yield is paramount.
-
This compound: This compound represents a practical balance between reactivity and cost. The Carbon-Bromine bond is readily activated by common palladium catalysts, leading to high yields in cross-coupling reactions.[1][3] While more expensive than the chloro-analog, its reliability and high performance make it a workhorse for both discovery and process development chemistry.
-
4-Amino-2-chlorobenzoic acid: As the most economical option, this starting material is highly attractive for large-scale synthesis. However, the strength of the Carbon-Chlorine bond necessitates more specialized and often more expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and potentially harsher reaction conditions to achieve comparable yields to the bromo- and iodo-analogs.[2] The additional cost of the catalyst and energy may offset the lower initial material cost.
-
For early-stage discovery and research where reaction reliability and broad substrate scope are critical, This compound offers the most robust cost-benefit profile. Its predictable reactivity in a wide range of cross-coupling reactions justifies its moderate cost.
-
For syntheses involving highly sensitive functional groups or when reaction time is a critical factor, the higher reactivity of 4-Amino-2-iodobenzoic acid may be warranted, despite its higher price.
-
For large-scale production and cost-driven projects , 4-Amino-2-chlorobenzoic acid is the preferred starting point, provided that the necessary catalytic technology is available and the overall process (including catalyst and energy costs) is demonstrated to be more economical.
References
Characterization and validation of novel 4-Amino-2-bromobenzoic acid analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Validation of Two Novel 4-Aminobenzoic Acid Analogs with Antimicrobial and Cytotoxic Potential.
This guide provides a detailed comparison of two novel halogenated analogs of 4-aminobenzoic acid: 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid and 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid . The data and protocols presented are derived from studies on Schiff bases of 4-aminobenzoic acid, which have demonstrated promising biological activities.[1] This document is intended to assist in the evaluation of these compounds for potential therapeutic applications.
Data Presentation: In Vitro Biological Activity
The following table summarizes the key quantitative data for the two analogs, focusing on their antimicrobial and cytotoxic activities. Minimum Inhibitory Concentration (MIC) is a measure of antimicrobial potency, with lower values indicating greater effectiveness. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cancer cell growth in vitro.
| Compound ID | Core Structure | R1 | R2 | Antimicrobial Activity (MIC, µM) | Cytotoxicity (IC50, µM) | Reference |
| Analog 1 | 4-Aminobenzoic acid Schiff Base | 5-Bromo | 2-Hydroxy | S. aureus (MRSA): 15.62 | HepG2: >50 | [1] |
| Analog 2 | 4-Aminobenzoic acid Schiff Base | 5-Chloro | 2-Hydroxy | S. aureus (MRSA): 31.25 | HepG2: 25.0 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. The following are representative protocols for the synthesis and biological evaluation of the described 4-aminobenzoic acid analogs.
Synthesis of 4-Aminobenzoic Acid Schiff Base Analogs
A general method for the synthesis of the title compounds involves the condensation reaction between 4-aminobenzoic acid and a substituted salicylaldehyde.[1]
Materials:
-
4-aminobenzoic acid
-
5-Bromo-2-hydroxybenzaldehyde (for Analog 1) or 5-Chloro-2-hydroxybenzaldehyde (for Analog 2)
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-aminobenzoic acid in methanol.
-
Add an equimolar amount of the respective substituted salicylaldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base product) is collected by filtration, washed with cold methanol, and dried.
-
The structure of the synthesized compounds can be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[1]
Antimicrobial Activity Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Materials:
-
Synthesized 4-aminobenzoic acid analogs
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds is evaluated against a cancer cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 4-aminobenzoic acid analogs dissolved in DMSO
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[2]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Visualizations
To visualize the experimental process and a potential mechanism of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Simplified bacterial folic acid synthesis pathway, a target for PABA analogs.
References
Safety Operating Guide
Proper Disposal of 4-Amino-2-bromobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Amino-2-bromobenzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper disposal is not only a matter of safety but also a legal requirement, governed by national, regional, and local regulations.[4]
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the following safety and handling precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[5][6] In case of dust formation, use a NIOSH/MSHA-approved respirator.[7]
-
Ventilation: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Spill Management: In the event of a spill, avoid creating dust.[2][6] Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[4] The spill area should then be decontaminated with a damp cloth, and all cleaning materials should also be disposed of as hazardous waste.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][7]
Quantitative Data Summary
Currently, there is no publicly available, specific quantitative data for occupational exposure limits (e.g., PEL, TLV) for this compound.[4] Waste disposal must adhere to the qualitative guidelines outlined by safety data sheets and local regulations.
| Parameter | Value | Source |
| Occupational Exposure Limits (PEL, TLV) | No specific data available | [4] |
| Aquatic Ecotoxicity | Harmful to aquatic organisms, may cause long-term adverse effects | [7][8] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is a synthesis of best practices derived from multiple safety data sheets.
Objective: To safely neutralize and prepare this compound waste for collection by a licensed hazardous waste disposal company.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5%)
-
Water
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate, labeled hazardous waste container
-
Secondary containment tray
Procedure:
-
Preparation: In a designated chemical fume hood, place the container holding the this compound waste inside a larger secondary container to mitigate any potential spills.[4]
-
Dilution: Slowly add water to the waste to form a slurry or solution. This helps to better control the neutralization reaction.[4]
-
Neutralization:
-
While continuously stirring the solution, slowly add a 5% solution of sodium bicarbonate or sodium carbonate.[4]
-
Be cautious as this may cause the evolution of carbon dioxide gas.[4]
-
Periodically monitor the pH of the solution using pH paper or a pH meter.[4]
-
Continue the addition of the basic solution until the pH is between 6.0 and 8.0.[4]
-
-
Containerization: Once neutralized, carefully transfer the solution to a properly labeled hazardous waste container.[4] The label should clearly indicate the contents.
-
Decontamination: Thoroughly rinse all glassware and equipment used in the neutralization process with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary). Collect all rinsate as hazardous waste and add it to the designated waste container.[4]
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.[1][6][8] Do not pour the waste down the drain or dispose of it with general refuse.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:2486-52-4 | Chemsrc [chemsrc.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. geneseo.edu [geneseo.edu]
Personal protective equipment for handling 4-Amino-2-bromobenzoic acid
Essential Safety and Handling Guide for 4-Amino-2-bromobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No: 2486-52-4), including operational and disposal plans.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Solid, powder |
| Solubility | Slightly soluble in hot water. Soluble in alcohol and ether.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin, eye, and respiratory irritation.[2][3] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for handling this compound. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact or when handling solutions, consider double-gloving. |
| Eye Protection | Safety goggles | Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against dust particles and splashes.[4] |
| Face Protection | Face shield | A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as when preparing solutions or during vigorous agitation.[4] |
| Body Protection | Laboratory coat | A fully buttoned lab coat, preferably chemical-resistant, must be worn to protect the skin from accidental contact.[4] |
| Respiratory Protection | NIOSH-approved respirator | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[3][5] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-toe shoes | Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[4] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
Detailed Experimental Protocols
Handling Powdered this compound:
-
Engineering Controls : All manipulations of the powdered form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Personal Protective Equipment (PPE) : Before handling, don all required PPE as outlined in the table above.
-
Weighing : Use a tared weigh boat or glassware to accurately measure the desired amount of the chemical. Handle the container with care to avoid generating dust.
-
Transfer : Use a spatula to transfer the solid. Avoid pouring the powder directly, as this can create airborne dust.
-
Cleanup : After handling, decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol) and paper towels. Dispose of the contaminated paper towels as solid hazardous waste.
Preparing Solutions of this compound:
-
Engineering Controls : Solution preparation should also be carried out in a chemical fume hood.
-
PPE : Wear the appropriate PPE, including a face shield over safety goggles, due to the increased risk of splashing.
-
Procedure : Slowly add the pre-weighed this compound to the solvent in a suitable container (e.g., beaker or flask). Do not add the solvent to the solid to prevent splashing.
-
Mixing : Use a magnetic stirrer or gentle manual swirling to dissolve the solid. If necessary, gentle heating can be applied as it is slightly soluble in hot water.[1]
-
Storage : Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Step-by-step waste segregation and disposal workflow.
Disposal Protocol:
-
Waste Identification : All materials contaminated with this compound are considered hazardous waste.
-
Segregation :
-
Solid Waste : Place contaminated items such as gloves, weigh boats, and paper towels into a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste : Collect unused solutions or reaction mixtures containing this compound in a dedicated, sealed, and properly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[6]
-
Sharps : Dispose of any contaminated sharps (e.g., needles, broken glassware) in a puncture-resistant sharps container.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[7]
References
- 1. 4-Bromobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | C7H6BrNO2 | CID 325340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:2486-52-4 | Chemsrc [chemsrc.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. gloves.com [gloves.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
